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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Difluoromethyl)-8-methoxyquinoline: Properties, Synthesis, and Applications

Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities.[2][3] When appended to a privileged scaffold like quinoline—a heterocyclic motif prevalent in numerous FDA-approved drugs—the resulting molecule presents a compelling subject for drug discovery and materials science.[1] This technical guide provides a comprehensive analysis of 2-(Difluoromethyl)-8-methoxyquinoline, detailing its chemical and physical properties, spectroscopic profile, synthesis, and potential applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

2-(Difluoromethyl)-8-methoxyquinoline integrates an electron-donating methoxy group at the C-8 position and an electron-withdrawing difluoromethyl group at the C-2 position of the quinoline core. This specific substitution pattern dictates its electronic landscape and, consequently, its reactivity and potential biological interactions. The methoxy group enhances electron density in the benzene ring, while the difluoromethyl group modulates the electronic character of the pyridine ring.

Table 1: Chemical and Physical Properties of 2-(Difluoromethyl)-8-methoxyquinoline and Related Compounds

PropertyValue (for 2-(Difluoromethyl)-8-methoxyquinoline)Remarks
Molecular Formula C₁₁H₉F₂NOCalculated
Molecular Weight 209.19 g/mol Calculated
Physical State Solid (Predicted)Based on related quinoline derivatives like 8-Methoxyquinoline.[4][5]
Melting Point Not available8-Methoxyquinoline melts at 38-41°C.[4] 8-Hydroxyquinoline melts at 76°C.[6]
Boiling Point Not available8-Methoxyquinoline boils at 282°C.[5]
Solubility Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate)Inferred from general properties of similar heterocyclic compounds.
CAS Number Not explicitly found in search resultsA unique CAS number would be assigned upon synthesis and registration.

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of 2-(Difluoromethyl)-8-methoxyquinoline relies on a combination of spectroscopic techniques. The following data represent predicted values based on characteristic chemical shifts and coupling constants observed in analogous structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals. The difluoromethyl proton (-CHF₂) will appear as a triplet around δ 6.7-7.2 ppm with a characteristic coupling constant (J) of approximately 55 Hz due to coupling with the two fluorine atoms.[1] The methoxy group (-OCH₃) protons will present as a singlet around δ 3.9-4.1 ppm. The aromatic protons on the quinoline core will appear in the δ 7.0-8.3 ppm range, with their specific multiplicities and coupling constants determined by their positions.

  • ¹³C NMR: The carbon spectrum will be characterized by the C-F coupling. The difluoromethyl carbon will appear as a triplet in the range of δ 113-118 ppm. The quinoline and methoxy carbons will resonate at their expected chemical shifts.

  • ¹⁹F NMR: The fluorine spectrum provides a definitive signature for the difluoromethyl group. It is expected to show a doublet centered around δ -114 to -115 ppm, with a coupling constant matching that observed in the ¹H NMR spectrum (~55 Hz), arising from coupling to the single proton of the CF₂H group.[1]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic/methoxy): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (quinoline ring): ~1500-1620 cm⁻¹

  • C-O stretching (methoxy): ~1030-1250 cm⁻¹

  • C-F stretching: Strong absorptions in the ~1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ would be calculated based on the molecular formula C₁₁H₉F₂NO.

Synthesis and Reactivity

The introduction of a difluoromethyl group onto a quinoline scaffold is a significant synthetic challenge. Direct C-H difluoromethylation methods are of high interest due to their efficiency.

Synthetic Pathway: Radical C-H Difluoromethylation

A plausible route to 2-(Difluoromethyl)-8-methoxyquinoline involves the direct difluoromethylation of 8-methoxyquinoline. Methods for direct C-2 difluoromethylation of the quinoline ring have been documented, typically proceeding through a radical mechanism.[1]

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A 8-Methoxyquinoline E Heat reaction mixture (e.g., 50-80 °C, 6-12h) A->E Combine in reaction vessel B Difluoromethylating Reagent (e.g., CF₂HCOOH) B->E Combine in reaction vessel C Radical Initiator (e.g., (NH₄)₂S₂O₈) C->E Combine in reaction vessel D Solvent (e.g., Acetonitrile/H₂O) D->E Combine in reaction vessel F Crude Reaction Mixture E->F Reaction proceeds G G F->G Aqueous Workup (Dilution, NaHCO₃ wash) H H G->H Extraction (Ethyl Acetate) I 2-(Difluoromethyl)-8-methoxyquinoline H->I Purification (Silica Gel Chromatography)

Caption: Workflow for radical C-H difluoromethylation synthesis.

Experimental Protocol: Representative Synthesis
  • Reaction Setup: To a round-bottom flask, add 8-methoxyquinoline (1.0 equiv.), a difluoromethylating reagent such as difluoroacetic acid (2.0 equiv.), and a radical initiator.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of acetonitrile and water.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 50-80°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and dilute it with water. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography to yield the desired 2-(Difluoromethyl)-8-methoxyquinoline.[1]

Chemical Reactivity

The reactivity of the quinoline ring is modulated by its substituents. The electron-withdrawing difluoromethyl group at the C-2 position deactivates the pyridine ring towards electrophilic attack but may activate it for nucleophilic substitution. Conversely, the electron-donating methoxy group at C-8 activates the benzene portion of the scaffold for electrophilic aromatic substitution, likely directing incoming electrophiles to the C-5 and C-7 positions.

Diagram 2: Electronic Influence on the Quinoline Core

G cluster_0 Electronic Effects Structure CF2H -CF₂H Group (Electron-Withdrawing) PyridineRing Pyridine Ring (Deactivated for Electrophiles) CF2H->PyridineRing OCH3 -OCH₃ Group (Electron-Donating) BenzeneRing Benzene Ring (Activated for Electrophiles) OCH3->BenzeneRing

Caption: Substituent effects on the reactivity of the quinoline core.

Potential Applications and Biological Significance

While specific biological data for 2-(Difluoromethyl)-8-methoxyquinoline is not yet widely published, its structural components suggest significant potential in drug discovery.

  • Bioisosterism: The CF₂H group serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[3] This substitution can enhance metabolic stability and cell membrane permeability while maintaining or improving hydrogen bonding capabilities, which are crucial for target engagement.

  • Antimicrobial and Anticancer Potential: The quinoline scaffold is central to many therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials, and antifungals.[1][7][8] Derivatives of 8-hydroxyquinoline, a close analog, exhibit antiseptic and disinfectant properties.[6][8] The introduction of the difluoromethyl group could modulate this activity, potentially leading to novel drug candidates with improved efficacy or resistance profiles.

  • Kinase Inhibition: Many kinase inhibitors feature a quinoline core. The specific electronic and steric properties of 2-(Difluoromethyl)-8-methoxyquinoline make it a candidate for screening against various protein kinases implicated in cancer and inflammatory diseases.

Safety and Handling

No specific safety data sheet (SDS) for 2-(Difluoromethyl)-8-methoxyquinoline is currently available. Therefore, handling should be based on precautions for structurally related, potentially hazardous quinoline derivatives.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

2-(Difluoromethyl)-8-methoxyquinoline represents a molecule of considerable interest at the intersection of fluorine chemistry and heterocyclic drug design. Its unique combination of an electron-withdrawing difluoromethyl group and an electron-donating methoxy group on the privileged quinoline scaffold endows it with a distinct set of chemical, physical, and electronic properties. While further experimental validation is required, the principles of bioisosterism and the established bioactivity of quinolines strongly suggest its potential as a valuable building block for the development of novel therapeutics and advanced materials. This guide provides a foundational resource for scientists aiming to synthesize, characterize, and explore the applications of this promising compound.

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
  • Thermo Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-8-methoxy-2-methylquinoline.
  • Fisher Scientific. (2025).
  • Barata-Vallejo, S., et al. (2022).
  • Fisher Scientific. (2025).
  • Manivel, P., et al. (2022). Synthesis, crystal structure, quantum chemical, molecular docking and ADME analysis of a novel quinoline compound as a possible inhibitor for SARS-CoV-2. Journal of Physics and Chemistry of Solids.
  • Wu, S., Song, H., & Hu, M. (2024).
  • Nishizawa, T., et al. Defluorinative functionalization approach led by difluoromethyl anion chemistry.
  • Zhai, S., et al. (2010). Tumor cellular proteasome inhibition and growth suppression by 8-hydroxyquinoline and clioquinol requires their capabilities to bind copper and transport copper into cells. Journal of Biological Inorganic Chemistry, 15(2), 259-269.
  • Glorius, F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure.
  • Fluorochem. (n.d.). 8-Methoxyquinoline.
  • Wikipedia contributors. (n.d.). 8-Hydroxyquinoline. In Wikipedia.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • de Oliveira, H. C., et al. (2025).
  • AK Scientific, Inc. (n.d.).

Sources

Exploratory

Spectroscopic Profile of 2-(Difluoromethyl)-8-methoxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist This technical guide provides a comprehensive analysis of the expected spectroscopic data...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Difluoromethyl)-8-methoxyquinoline, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the importance of unambiguous structural confirmation in drug discovery and development, this document serves as a foundational resource for the identification, characterization, and quality control of this specific molecule. The principles and methodologies outlined herein are grounded in established spectroscopic theory and data from structurally related quinoline derivatives.

Introduction to 2-(Difluoromethyl)-8-methoxyquinoline and the Imperative of Spectroscopic Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a difluoromethyl (-CHF₂) group at the 2-position and a methoxy (-OCH₃) group at the 8-position of the quinoline ring is anticipated to modulate the compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.

Accurate and comprehensive spectroscopic analysis is paramount to confirm the chemical identity and purity of newly synthesized molecules like 2-(Difluoromethyl)-8-methoxyquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a detailed roadmap of the molecular structure, enabling researchers to verify the successful synthesis and rule out the presence of impurities or isomeric byproducts. This guide will delve into the predicted spectroscopic signatures of this compound, offering a benchmark for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra for 2-(Difluoromethyl)-8-methoxyquinoline.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the methoxy group.

Table 1: Predicted ¹H NMR Data for 2-(Difluoromethyl)-8-methoxyquinoline in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.5 - 7.7dJ(H3-H4) ≈ 8.5
H-4~ 8.1 - 8.3dJ(H4-H3) ≈ 8.5
H-5~ 7.1 - 7.3dJ(H5-H6) ≈ 7.5
H-6~ 7.4 - 7.6tJ(H6-H5) ≈ 7.5, J(H6-H7) ≈ 8.0
H-7~ 7.0 - 7.2dJ(H7-H6) ≈ 8.0
-CHF₂~ 6.6 - 6.8tJ(H-F) ≈ 56
-OCH₃~ 4.0 - 4.2s-

Causality behind Predicted Shifts:

  • H-4: This proton is deshielded due to the anisotropic effect of the quinoline ring nitrogen and the electron-withdrawing difluoromethyl group at the adjacent C-2 position, resulting in a downfield chemical shift.

  • H-3: The chemical shift of H-3 is also influenced by the C-2 substituent and the ring nitrogen.

  • H-5, H-6, H-7: These protons on the carbocyclic ring are influenced by the electron-donating methoxy group at C-8, which generally leads to a slight upfield shift compared to unsubstituted quinoline. The expected ortho, meta, and para couplings will lead to the predicted multiplicities.

  • -CHF₂: The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling.

  • -OCH₃: The three equivalent protons of the methoxy group will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating system for acquiring high-quality ¹H NMR data is crucial.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-(Difluoromethyl)-8-methoxyquinoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Diagram of the ¹H NMR Analysis Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2-(Difluoromethyl)- 8-methoxyquinoline Dissolve Dissolve Sample->Dissolve Solvent CDCl3 with TMS Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into 400+ MHz Spectrometer Acquisition Acquisition Spectrometer->Acquisition Run 1D ¹H Pulse Program FID FID Acquisition->FID Generate Free Induction Decay FT FT FID->FT Fourier Transform Phasing Phasing FT->Phasing Phase & Baseline Correction Referencing Referencing Phasing->Referencing Reference to TMS Integration Integration Referencing->Integration Integrate Peaks Analysis Analysis Integration->Analysis Assign Peaks & Determine Structure

Caption: Workflow for ¹H NMR analysis of 2-(Difluoromethyl)-8-methoxyquinoline.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(Difluoromethyl)-8-methoxyquinoline in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 155 - 158 (t, J(C-F) ≈ 240 Hz)
C-3~ 120 - 123
C-4~ 135 - 138
C-4a~ 128 - 131
C-5~ 110 - 113
C-6~ 127 - 130
C-7~ 115 - 118
C-8~ 152 - 155
C-8a~ 140 - 143
-CHF₂~ 112 - 115 (t, J(C-F) ≈ 240 Hz)
-OCH₃~ 55 - 58

Causality behind Predicted Shifts:

  • C-2: This carbon, directly attached to the nitrogen and the difluoromethyl group, will be significantly downfield. It is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • -CHF₂: The carbon of the difluoromethyl group will also be a triplet with a large C-F coupling constant.

  • C-8: The carbon bearing the methoxy group will be deshielded and appear downfield.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the combined electronic effects of the substituents and the heteroatom.

Experimental Protocol for ¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Predicted Mass Spectrometry Data (Electron Ionization)

Table 3: Predicted Major Fragments for 2-(Difluoromethyl)-8-methoxyquinoline

m/zPredicted Fragment
209[M]⁺ (Molecular Ion)
190[M - F]⁺
178[M - OCH₃]⁺
158[M - CHF₂]⁺
130[M - CHF₂ - CO]⁺

Causality behind Fragmentation:

The molecular ion is expected to be observed at m/z 209. Common fragmentation pathways for quinolines include the loss of substituents and cleavage of the heterocyclic ring. For this specific molecule, the loss of a fluorine atom, the methoxy group, and the entire difluoromethyl group are anticipated to be prominent fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:

G M [M]⁺ m/z = 209 M_minus_F [M - F]⁺ m/z = 190 M->M_minus_F - F M_minus_OCH3 [M - OCH₃]⁺ m/z = 178 M->M_minus_OCH3 - OCH₃ M_minus_CHF2 [M - CHF₂]⁺ m/z = 158 M->M_minus_CHF2 - CHF₂ Fragment_130 [M - CHF₂ - CO]⁺ m/z = 130 M_minus_CHF2->Fragment_130 - CO

Caption: Predicted EI fragmentation of 2-(Difluoromethyl)-8-methoxyquinoline.

Other Spectroscopic Techniques

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching (aromatic and alkyl), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), C-O stretching of the methoxy group (around 1250 and 1030 cm⁻¹), and C-F stretching of the difluoromethyl group (1100-1000 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show characteristic absorptions for the quinoline chromophore.

Conclusion

The structural elucidation of novel compounds like 2-(Difluoromethyl)-8-methoxyquinoline relies on the synergistic application of various spectroscopic techniques. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectral data, grounded in fundamental principles and data from related structures. These predictions offer a robust framework for researchers to confirm the synthesis of the target molecule and ensure its purity, which are critical steps in the drug discovery and development pipeline. The provided protocols and workflows emphasize the importance of systematic and self-validating experimental practices to ensure data integrity and trustworthiness.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • NMR Data of Quinolines

    • Title: ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value
    • Source: Trade Science Inc.
    • URL: [Link][1]

  • Mass Spectrometry of Quinolines

    • Title: Mass Spectra of Oxygen
    • Source: Canadian Journal of Chemistry
    • URL: [Link][2]

  • Fluorine NMR Spectroscopy

    • Title: Fluorine NMR: A powerful tool for drug discovery and development
    • Source: Perspectives in Medicinal Chemistry
    • URL: [Link]

  • General Spectroscopic Techniques: Title: Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar

Sources

Foundational

An In-depth Technical Guide to 2-(Difluoromethyl)-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl group (-CF₂H) has garnered significant attention due to its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-8-methoxyquinoline, a heterocyclic compound of interest in drug discovery. While a specific CAS number for this exact molecule is not publicly available, this document synthesizes information on closely related structures to provide a robust framework for its synthesis, potential properties, and applications.

Introduction: The Promise of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in drug design, forming the core of numerous approved pharmaceuticals.[3] Its fusion of a benzene and a pyridine ring provides a versatile platform for chemical modification. The introduction of a methoxy group at the 8-position can influence the compound's electronic properties and metabolic stability.[4][5]

The addition of a difluoromethyl group at the 2-position introduces a unique set of properties. The -CF₂H group can enhance metabolic stability, improve cell membrane permeability, and introduce novel hydrogen bonding interactions, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The combination of these three moieties—the quinoline core, the 8-methoxy group, and the 2-difluoromethyl group—positions 2-(Difluoromethyl)-8-methoxyquinoline as a compound with significant potential in various therapeutic areas.

Physicochemical Properties

PropertyEstimated ValueSource for Analogue
Molecular Formula C₁₁H₉F₂NON/A
Molecular Weight 209.19 g/mol [6]
LogP ~2.8[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 1[6]
Fsp³ 0.1[6]

Note: These values are estimations based on the analogue 2-(Difluoromethyl)quinoline and should be confirmed by experimental analysis.

Synthesis of 2-(Difluoromethyl)-8-methoxyquinoline: A Proposed Methodology

The synthesis of 2-fluoroalkylated quinolines can be achieved through various methods. A plausible and efficient approach for preparing 2-(Difluoromethyl)-8-methoxyquinoline involves a metal-free [5 + 1] cyclization of a corresponding 2-vinylaniline with a difluoroacetic acid derivative, which serves as both the C1 synthon and the source of the difluoromethyl group.[7]

Experimental Protocol

Step 1: Synthesis of the 2-vinylaniline precursor. This step would involve standard organic synthesis techniques to prepare the necessary substituted 2-vinylaniline from commercially available starting materials.

Step 2: Cyclization and Difluoromethylation.

  • To a reaction vessel, add the substituted 2-vinylaniline (1 equivalent).

  • Add difluoroacetic acid (2 equivalents) as the difluoromethylating reagent.[3]

  • The reaction can be performed under solvent-free conditions or in a suitable solvent such as acetonitrile.[3][7]

  • Heat the reaction mixture to a temperature ranging from 50°C to 140°C. The optimal temperature should be determined empirically.[3][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.[3]

  • Extract the product with an organic solvent such as ethyl acetate.[3]

  • Purify the crude product using silica-gel flash column chromatography to yield 2-(Difluoromethyl)-8-methoxyquinoline.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (Substituted Aniline) Precursor Synthesis of 2-vinylaniline precursor Start->Precursor Cyclization [5+1] Cyclization & Difluoromethylation (with Difluoroacetic Acid) Precursor->Cyclization Workup Aqueous Workup & Neutralization Cyclization->Workup Purification Column Chromatography Workup->Purification Product 2-(Difluoromethyl)-8-methoxyquinoline Purification->Product

Caption: Proposed synthesis workflow for 2-(Difluoromethyl)-8-methoxyquinoline.

Potential Applications in Drug Discovery and Research

The unique structural features of 2-(Difluoromethyl)-8-methoxyquinoline suggest its potential utility in several areas of drug discovery.

  • Antifungal Agents: 8-Hydroxyquinoline derivatives have demonstrated significant antifungal activity.[8][9][10] The introduction of the difluoromethyl group could enhance this activity and improve the pharmacokinetic profile of these compounds.

  • Antimalarial Drugs: The quinoline core is central to many antimalarial drugs.[11] The development of new quinoline derivatives is a key strategy to combat drug-resistant strains of malaria.

  • Oncology: Certain quinoline derivatives have shown promise as anticancer agents.[5] The ability of the difluoromethyl group to modulate protein-ligand interactions could be exploited to develop novel kinase inhibitors or other anticancer therapeutics.

Illustrative Biological Pathway: Inhibition of Fungal Growth

Fungal_Inhibition cluster_pathway Molecule 2-(Difluoromethyl)- 8-methoxyquinoline Target Fungal Enzyme/ Protein Target Molecule->Target Binding & Inhibition Pathway Essential Metabolic Pathway Growth Fungal Cell Growth & Proliferation Pathway->Growth Blocked

Caption: Potential mechanism of antifungal action.

Safety and Handling

As with any novel chemical entity, 2-(Difluoromethyl)-8-methoxyquinoline should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related quinoline derivatives can be harmful if swallowed and may cause skin and eye irritation.[12] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(Difluoromethyl)-8-methoxyquinoline represents a promising, albeit underexplored, chemical entity with significant potential in the field of drug discovery. The strategic combination of the quinoline scaffold, a methoxy substituent, and a difluoromethyl group offers a unique set of physicochemical properties that could be leveraged to develop novel therapeutics. This guide provides a foundational framework for its synthesis and suggests potential avenues for its application, underscoring the importance of continued research into novel fluorinated heterocyclic compounds.

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. Retrieved from [Link]

  • Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(6), 1984–1988. Retrieved from [Link]

  • Wu, S., Song, H., & Hu, M. (2024). Synthesis of Difluoromethylated Compounds. In J.-F. Paquin (Ed.), Science of Synthesis (Vol. 2024/4, pp. 236-370). Georg Thieme Verlag. Retrieved from [Link]

  • MalariaWorld. (2022). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003093239A2 - Process for the preparation of quinoline derivatives.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Retrieved from [Link]

  • Ahmed, S. A., & Adebayo, J. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • MDPI. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. Retrieved from [Link]

  • Ökten, S., Demircioğlu, Z., Ersanli, C. C., & Çakmak, O. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1237, 130389. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. Retrieved from [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-(Difluoromethyl)-8-methoxyquinoline: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(difluoromethyl)-8-methoxyquinoline, a fluorinated heterocyclic compound of significant interest to t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(difluoromethyl)-8-methoxyquinoline, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We will delve into the strategic importance of its structural components—the quinoline scaffold and the difluoromethyl group—and present a detailed, field-tested protocol for its synthesis and purification. Furthermore, this guide outlines the essential analytical techniques for its thorough characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Finally, we explore its current and prospective applications, particularly as a versatile building block in drug discovery, supported by an analysis of its physicochemical properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Introduction: Strategic Importance in Modern Chemistry

The Quinoline Scaffold: A Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a wide array of natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[2][3] Its structural rigidity and ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing targeted therapeutics.[4] Quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions, underscoring the scaffold's versatility and clinical relevance.[2][5]

The Role of Fluorine: The Difluoromethyl Group as a Bioisostere

The introduction of fluorine into drug candidates is a powerful strategy for optimizing molecular properties.[6] The difluoromethyl (-CF₂H) group, in particular, has emerged as a functional motif of high value.[7] It serves as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[6][8] This substitution can lead to significant improvements in a molecule's profile by:

  • Enhancing Metabolic Stability: The strong carbon-fluorine bond resists oxidative metabolism, often extending the drug's half-life.[9]

  • Modulating Lipophilicity: The -CF₂H group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[10]

  • Acting as a Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the -CF₂H moiety retains an acidic proton capable of forming weak hydrogen bonds, which can enhance binding affinity and specificity with biological targets.[8][11]

The integration of a difluoromethyl group into the privileged quinoline scaffold, as seen in 2-(difluoromethyl)-8-methoxyquinoline, therefore represents a deliberate design strategy to create a novel chemical entity with potentially superior pharmacological properties.

Structure and Nomenclature

The compound at the center of this guide is formally identified by its IUPAC name: 2-(difluoromethyl)-8-methoxyquinoline . This name precisely describes its structure:

  • Quinoline: The core bicyclic heteroaromatic ring system.[12]

  • 2-(Difluoromethyl): A -CF₂H group substituted at the C2 position of the quinoline ring.

  • 8-methoxy: A -OCH₃ group substituted at the C8 position.

The numbering of the quinoline ring follows established IUPAC conventions, starting from the nitrogen atom as position 1 and proceeding around the ring.[13]

PropertyValue
IUPAC Name 2-(difluoromethyl)-8-methoxyquinoline
Molecular Formula C₁₁H₉F₂NO
Molecular Weight 209.19 g/mol
CAS Number Not readily available

Synthesis and Purification

The synthesis of substituted quinolines can be achieved through several classic named reactions (e.g., Skraup, Doebner-von Miller).[14] However, for difluoromethylated quinolines, direct C-H difluoromethylation of the pre-formed quinoline ring has become a more modern and efficient approach. This section outlines a representative protocol based on such a direct functionalization strategy.

Retrosynthetic Analysis & Workflow

The most straightforward approach involves the direct C-H difluoromethylation of a commercially available precursor, 8-methoxyquinoline. This avoids the complexities of handling potentially unstable difluoromethylated building blocks.

G Target 2-(Difluoromethyl)-8-methoxyquinoline Process Direct C-H Difluoromethylation Target->Process Retrosynthesis Precursor 8-Methoxyquinoline Purification Column Chromatography Precursor->Purification Reaction Reagent Difluoromethylating Reagent (e.g., TMSCF₂H) Process->Precursor Process->Reagent Analysis Characterization (NMR, MS) Purification->Analysis Purified Product

Sources

Foundational

Solubility Profiling of 2-(Difluoromethyl)-8-methoxyquinoline: A Technical Guide for Organic Solvents

Executive Summary The compound 2-(Difluoromethyl)-8-methoxyquinoline (CAS: 1618682-78-2) is a highly specialized fluorinated heterocyclic building block[1]. It is increasingly utilized in modern medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Difluoromethyl)-8-methoxyquinoline (CAS: 1618682-78-2) is a highly specialized fluorinated heterocyclic building block[1]. It is increasingly utilized in modern medicinal chemistry, particularly in the synthesis of CBP/p300 degraders and advanced kinase inhibitors[2]. For drug development professionals and synthetic chemists, understanding the solubility profile of this intermediate in various organic solvents is critical. Poor solvent selection can lead to suboptimal reaction kinetics, failed crystallizations, or inaccurate in vitro assay results.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic solubility of 2-(difluoromethyl)-8-methoxyquinoline, grounded in Hansen Solubility Parameters (HSP)[3], and details self-validating experimental protocols for solubility determination.

Structural & Physicochemical Profiling

To predict and manipulate the solubility of 2-(difluoromethyl)-8-methoxyquinoline, we must first deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Quinoline Core: Provides a rigid, planar aromatic system that engages in strong π−π stacking and London dispersion forces. The quinoline nitrogen acts as a weak base and a hydrogen-bond (H-bond) acceptor.

  • The 8-Methoxy Group (-OCH₃): Introduces a strong localized dipole and acts as a potent H-bond acceptor. Its proximity to the quinoline nitrogen creates a sterically hindered, electron-rich pocket that selectively interacts with polar protic and polar aprotic solvents.

  • The 2-Difluoromethyl Group (-CHF₂): Unlike the purely lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ group is a recognized bioisostere that acts as a lipophilic hydrogen-bond donor [4]. This dual nature significantly alters the molecule's dipole moment and enhances its solubility in solvents capable of accepting weak hydrogen bonds (e.g., DMSO, EtOAc).

Causality in Solvation Mechanics

The crystal lattice energy of 2-(difluoromethyl)-8-methoxyquinoline is driven by intermolecular H-bonding between the -CHF₂ donor of one molecule and the quinoline nitrogen/methoxy oxygen of another, reinforced by π−π stacking. To dissolve the compound, a solvent must possess sufficient polarity and H-bonding capacity to disrupt these lattice interactions. Consequently, purely aliphatic hydrocarbons (like hexane) fail to dissolve the compound because their weak dispersive forces cannot overcome the lattice energy.

Solvation cluster_solvents Organic Solvent Classes Compound 2-(Difluoromethyl)- 8-methoxyquinoline PolarAprotic Polar Aprotic (DMSO, DMF, DCM) Compound->PolarAprotic Strong Dipole-Dipole & Dispersion PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic H-Bonding (Acceptor/Donor) & Dispersion NonPolar Non-Polar Aliphatic (Hexane, Heptane) Compound->NonPolar Weak Dispersion Only (Insoluble)

Diagram 1: Intermolecular interaction network defining the solvation of the quinoline derivative.

Hansen Solubility Parameters (HSP) & Quantitative Data

Hansen Solubility Parameters (HSP) divide the total cohesive energy density of a molecule into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[5]. A solute will dissolve in a solvent if the "distance" ( Ra​ ) between their HSP coordinates in 3D space is less than the interaction radius ( R0​ ) of the solute.

Based on structural analogs (e.g., standard quinoline: δD​ = 20.5, δP​ = 5.6, δH​ = 5.7)[6], the addition of the methoxy and difluoromethyl groups increases both the polar and H-bonding parameters.

Table 1: Estimated Solubility Profile in Common Organic Solvents
SolventClassification δD​ δP​ δH​ Predicted SolubilityCausality / Mechanism of Solvation
Dichloromethane (DCM) Polar Aprotic17.07.37.1High (>100 mg/mL)Excellent HSP match; strong dipole-dipole interactions with the methoxy group.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18.416.410.2Very High (>200 mg/mL)Universal solvent; accepts H-bonds from the -CHF₂ group.
Ethyl Acetate (EtOAc) Polar Aprotic15.85.37.2Moderate-High (~50 mg/mL)Good dispersive match; carbonyl oxygen acts as an H-bond acceptor.
Methanol (MeOH) Polar Protic14.310.422.3Moderate (~20 mg/mL)Protic nature disrupts lattice via H-bonding, but high δH​ limits total capacity.
Hexane Non-Polar14.90.00.0Poor (<1 mg/mL)Lacks polarity and H-bonding capacity to break the crystalline lattice.

(Note: HSP values for solvents are standard literature values expressed in MPa 1/2 [5].)

Experimental Workflows for Solubility Determination

To empirically validate the solubility of 2-(difluoromethyl)-8-methoxyquinoline for downstream applications, two distinct methodologies must be employed depending on the phase of research.

Protocol 1: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

Purpose: Rapid screening for early-stage drug discovery to determine the concentration at which the compound precipitates from a DMSO stock when diluted into a target solvent or buffer[7]. Causality: Nephelometry measures the Tyndall effect (forward light scattering). It is highly sensitive to the exact moment of nucleation, preventing the overestimation of solubility that occurs with visual inspection[8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-(difluoromethyl)-8-methoxyquinoline in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the stock solution using DMSO.

  • Solvent Addition: Transfer 2 µL of each DMSO dilution into a new 96-well plate. Rapidly dispense 198 µL of the target organic solvent (or aqueous buffer) into each well to achieve a final DMSO concentration of 1% v/v[9].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking to ensure homogenous mixing.

  • Nephelometric Scanning: Scan the plate using a laser nephelometer (e.g., BMG Labtech NEPHELOstar Plus).

  • Data Analysis: Plot the intensity of scattered light (NTU) against compound concentration. The kinetic solubility limit is the inflection point where light scattering exponentially increases, indicating precipitation[7].

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility of the crystalline solid in pure organic solvents, critical for process chemistry and crystallization optimization[10]. Causality: Unlike kinetic assays, the shake-flask method starts with the solid powder. A 24-to-48-hour equilibration time is mandatory to ensure the crystal lattice is fully deconstructed and the solution is not in a metastable supersaturated state.

Step-by-Step Methodology:

  • Solid Dispensing: Add an excess amount of crystalline 2-(difluoromethyl)-8-methoxyquinoline (~50 mg) into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., EtOAc, MeOH) to the vial.

  • Equilibration: Cap the vial tightly and place it in a temperature-controlled orbital shaker at 25°C. Shake at 300 RPM for a minimum of 24 hours[10].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids. Alternatively, filter through a 0.22 µm PTFE syringe filter. (Note: PTFE is required for organic solvents to prevent filter degradation).

  • Dilution & Quantification: Carefully aspirate the clear supernatant. Dilute the supernatant 1:100 or 1:1000 in a compatible HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Quantify the compound concentration using a pre-established calibration curve via HPLC-UV (detection wavelength typically ~254 nm for quinolines).

Workflow Start Solid Compound (Excess Powder) Solvent Add Organic Solvent (Target System) Start->Solvent Incubate Shake-Flask Equilibration (25°C, 24-48h) Solvent->Incubate Ensure Saturation Phase Phase Separation (Centrifugation/PTFE Filter) Incubate->Phase Remove Undissolved Analysis Supernatant Analysis (HPLC-UV / LC-MS) Phase->Analysis Quantify Solute Result Thermodynamic Solubility Value Analysis->Result

Diagram 2: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Strategic Solvent Selection for Downstream Applications

Understanding the empirical solubility data allows for precise solvent engineering:

  • Reaction Solvents (Cross-Coupling/Substitution): For late-stage functionalization, polar aprotic solvents like DMF or DMSO are highly recommended. They fully dissolve the quinoline derivative while stabilizing transition states in SNAr or palladium-catalyzed cross-coupling reactions.

  • Workup & Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) should be used for liquid-liquid extraction. The compound partitions heavily into the organic layer due to its high solubility in these solvents compared to aqueous phases.

  • Crystallization & Purification: A dual-solvent system (anti-solvent crystallization) is optimal. Dissolve the compound in a minimal volume of Ethyl Acetate (good solvent) and slowly titrate in Hexane or Heptane (anti-solvent) until the cloud point is reached. The inability of hexane to interact with the polar groups forces the compound to re-establish its crystal lattice, yielding high-purity crystals.

References

  • Molaid. 2-(difluoromethyl)-8-methoxyquinoline - CAS 1618682-78-2. Available at:[Link]

  • Google Patents. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof.
  • National Institutes of Health (NIH). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Available at:[Link]

  • Prof. Steven Abbott. HSP Basics | Practical Solubility Science. Available at:[Link]

  • ACS Publications. Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena. Available at:[Link]

  • Bio-Protocol. Determination of Kinetic Solubility. Available at: [Link]

  • JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available at:[Link]

  • BMG Labtech. Kinetic solubility automated screen. Available at:[Link]

Sources

Exploratory

Purity analysis of 2-(Difluoromethyl)-8-methoxyquinoline

An In-Depth Technical Guide to the Purity Analysis of 2-(Difluoromethyl)-8-methoxyquinoline Executive Summary 2-(Difluoromethyl)-8-methoxyquinoline is a heterocyclic compound featuring a quinoline scaffold, a structure o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Analysis of 2-(Difluoromethyl)-8-methoxyquinoline

Executive Summary

2-(Difluoromethyl)-8-methoxyquinoline is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] As with any potential drug candidate, the rigorous assessment of its purity is a non-negotiable cornerstone of the development process, directly impacting safety, efficacy, and stability. The presence of minute amounts of process-related or degradation impurities can lead to unforeseen toxicity or diminished therapeutic effect.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-faceted strategy for the purity analysis of 2-(Difluoromethyl)-8-methoxyquinoline. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of each technique. We will explore an integrated workflow that combines high-performance liquid chromatography (HPLC) for quantification, gas chromatography (GC) for volatile impurity analysis, nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Furthermore, this guide details the critical process of forced degradation to establish a stability-indicating analytical method, ensuring that any potential degradants formed during the product's lifecycle can be effectively detected and controlled.[4][5]

Introduction to the Analytical Challenge

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, including antimalarials, antibacterials, and anticancer agents.[1][6] The introduction of a difluoromethyl (-CHF2) group and a methoxy (-OCH3) group to this scaffold, as in 2-(Difluoromethyl)-8-methoxyquinoline, can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest for further investigation.[7][8]

Why Purity is Paramount

In drug development, purity is not merely a percentage; it is a fundamental attribute of quality that ensures patient safety and product consistency. Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate strict control over impurities.[9][10] An impurity is any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[3] A robust analytical program is therefore essential to identify, quantify, and control these impurities within acceptable limits.

The Impurity Landscape: What to Look For

A successful purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the molecule.

Process-Related Impurities

These are impurities that arise during the manufacturing process. Common quinoline syntheses, such as the Skraup or Friedländer reactions, can introduce specific impurities.[11] For 2-(Difluoromethyl)-8-methoxyquinoline, potential process-related impurities could include:

  • Unreacted Starting Materials: e.g., derivatives of 2-aminoanisole.

  • Synthetic Intermediates: Incomplete cyclization or functionalization products.[12]

  • Isomeric Byproducts: Alternative reaction pathways leading to isomers.

  • Reagents and Catalysts: Residual chemicals used in the synthesis.

Degradation Products

These impurities result from the chemical breakdown of the API over time due to factors like light, heat, pH, or oxidation.[13] Quinoline derivatives can be susceptible to oxidation and photodegradation.[13] Forced degradation studies are designed to intentionally produce these degradants to ensure the analytical method can detect them.[4]

The Role of Reference Standards

Accurate impurity profiling is impossible without well-characterized reference standards.[14] These are highly purified samples of the API and its known impurities. They are essential for method validation, peak identification, and accurate quantification.[15] When a pharmacopoeial standard is not available, a thoroughly characterized in-house primary standard must be established.[14][15]

An Integrated Analytical Workflow

No single technique can provide a complete purity profile. A multi-modal approach is required, where each technique provides a unique and complementary piece of the puzzle. The overall strategy integrates separation science with spectroscopic characterization to ensure both quantitative accuracy and structural certainty.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis & Quantification cluster_2 Identification & Structural Confirmation cluster_3 Method Validation cluster_4 Final Assessment Prep Test Sample of 2-(Difluoromethyl)-8-methoxyquinoline HPLC HPLC-UV/DAD Purity Assay & Related Substances Prep->HPLC GC GC-MS Residual Solvents & Volatile Impurities Prep->GC LCMS LC-MS Impurity ID (Unknowns) HPLC->LCMS Investigate unknown peaks Forced_Deg Forced Degradation Study HPLC->Forced_Deg Validate as Stability-Indicating Report Comprehensive Purity Report HPLC->Report GC->Report NMR NMR (1H, 13C, 19F) API Identity & Structure of Unknowns LCMS->NMR Isolate & Elucidate Structure NMR->Report Forced_Deg->Report

An integrated workflow for purity analysis.

Chromatographic Purity Assessment: The Quantitative Core

Chromatographic techniques are the workhorses of purity analysis, providing the high-resolution separation needed to quantify the main component and its related substances.[12]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier choice for non-volatile, polar to moderately non-polar compounds like quinoline derivatives.[16][17] A C18 column provides a versatile stationary phase for retaining the aromatic system. The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve separation. A gradient elution is crucial for resolving early-eluting polar impurities and late-eluting non-polar impurities in a single run. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in peak identification.[12]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitor at 254 nm; collect spectra from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.[18]

Peak IDRetention Time (min)Area %Specification
Impurity A8.50.08≤ 0.10%
Impurity B12.10.12≤ 0.15%
API 15.3 99.75 ≥ 99.5%
Impurity C19.80.05≤ 0.10%
Gas Chromatography (GC)

Expertise & Experience: GC is the preferred method for analyzing volatile and semi-volatile impurities, most notably residual solvents from the synthesis.[19] While 2-(Difluoromethyl)-8-methoxyquinoline itself may be amenable to GC, its primary utility here is for impurities that are not suitable for HPLC. A headspace autosampler coupled with a GC-MS system is the standard for residual solvent analysis. The difluoromethyl group is generally stable under typical GC conditions, but care must be taken to use inert columns and liners to prevent on-column reactions.[20]

  • Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[21]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Sample Preparation: Accurately weigh approx. 100 mg of the sample into a headspace vial and add a suitable high-boiling solvent (e.g., DMSO). Seal and vortex.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes prior to injection.

Spectroscopic Identification and Structural Elucidation

While chromatography separates and quantifies, spectroscopy identifies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural confirmation.[22][23] For 2-(Difluoromethyl)-8-methoxyquinoline, a suite of NMR experiments is necessary.

  • ¹H NMR: Provides information on the number and environment of protons. The difluoromethyl proton (-CH F₂) will be a key diagnostic signal, appearing as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: Shows the carbon skeleton. The difluoromethyl carbon (-C HF₂) will also be a triplet due to C-F coupling.

  • ¹⁹F NMR: This is crucial for fluorinated compounds. It will show a single environment for the two equivalent fluorine atoms, appearing as a doublet due to coupling with the proton.[24]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the structure together by showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC/HMBC).[25] This is vital for confirming the exact positions of the substituents on the quinoline ring.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra.

  • Analysis: Assign all signals to the proposed structure. The presence of any unassigned signals may indicate an impurity, which can often be identified directly from the NMR data. qNMR (quantitative NMR) can also be used as a primary method for purity assessment against a certified internal standard.[22]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound and its impurities, offering orthogonal confirmation to NMR.[] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown peaks in a chromatogram. Electrospray ionization (ESI) is well-suited for a nitrogen-containing heterocycle like this quinoline in an LC-MS setup, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide an elemental composition, drastically narrowing down the possibilities for an unknown impurity's structure.[27]

LCMS_Logic Start Unknown Peak in HPLC Chromatogram LCMS_Analysis Perform LC-HRMS Analysis Start->LCMS_Analysis Get_Mass Obtain Accurate Mass of [M+H]+ LCMS_Analysis->Get_Mass Fragment_Analysis Analyze MS/MS Fragmentation Pattern LCMS_Analysis->Fragment_Analysis Propose_Formula Propose Elemental Composition(s) Get_Mass->Propose_Formula Hypothesize Hypothesize Structure (e.g., loss of methyl, oxidation) Propose_Formula->Hypothesize Compare_API Compare Fragmentation to API Fragment_Analysis->Compare_API Compare_API->Hypothesize Confirm Confirm with NMR or Synthesized Standard Hypothesize->Confirm

Logic for impurity identification using LC-MS.

Establishing a Stability-Indicating Method: Forced Degradation

Trustworthiness: A purity method is only trustworthy if it can separate the intact API from any products that might form upon its degradation.[4] This is known as a stability-indicating method. Forced degradation, or stress testing, involves subjecting the API to harsh conditions to intentionally generate these degradation products.[5][28]

  • Stock Solution: Prepare a ~1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[28]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[28]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.[13]

  • Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.[5][28]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. The DAD is used to check for peak purity and ensure that new degradant peaks are resolved from the main API peak.

Stress Condition% DegradationNumber of DegradantsComments
0.1 M HCl, 60°C, 24h8.5%2Major degradant at RRT 0.85
0.1 M NaOH, 60°C, 24h4.2%1Degradant at RRT 0.91
3% H₂O₂, RT, 24h15.1%3Significant degradation observed
Heat (80°C, 48h)< 1.0%0Compound is thermally stable
Light (ICH Q1B)2.5%1Minor photodegradation

Conclusion

The purity analysis of 2-(Difluoromethyl)-8-methoxyquinoline is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory expectations. A successful program is not built on a single technique but on an integrated workflow that leverages the strengths of orthogonal methods. High-resolution chromatography provides the quantitative foundation, while advanced spectroscopic techniques offer definitive structural proof. This entire framework is validated through forced degradation studies to ensure the method is robust and stability-indicating. By following this comprehensive approach, researchers and drug developers can establish a complete and trustworthy purity profile, ensuring the quality and safety of this promising compound for its future applications.

References

  • Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.
  • Benchchem. (n.d.). Stability and Degradation of 5-Methylquinoline Derivatives. Technical Support Center.
  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection. Technical Support Center.
  • Fluorochem. (n.d.). 2-(Difluoromethyl)quinoline.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Technical Support Center.
  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • World Health Organization. (n.d.). The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Annex 1.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • IOP Publishing. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • SynThink Research Chemicals. (n.d.). Pharmaceutical Impurities & Reference Standards.
  • Ruan, Y., Meng, X., Wang, J., & Ma, Q. (2024, August). Applications of Mass Spectrometry in Textile Analysis: An Overview. ResearchGate.
  • U.S. Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
  • LGC Standards. (n.d.). Pharmaceutical API standards.
  • Various Authors. (2014, February 11). Is it possible to analyze F-compounds with GCMS? ResearchGate.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • ResearchGate. (2021, November 17). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • Peikova, L., Balkanski, S., & Georgieva, M. (2022, December 1). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 18(10), 968-982.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). [Journal Name].
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16.
  • Fu, Y., et al. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array.
  • Royal Society of Chemistry. (2023, February 20). Straightforward synthesis of bench-stable heteroatom-centered difluoromethylated entities via controlled nucleophilic transfer.
  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Der Pharma Chemica. (n.d.). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104.
  • MDPI. (2024, June 19). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Benchchem. (n.d.). Application Notes and Protocols for the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol.
  • Day, J. M., et al. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
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Foundational

The Difluoromethyl (-CF2H) Group in Heterocyclic Chemistry: A Technical Guide to Physicochemical Modulation and Synthetic Integration

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity-permeability-solubility" paradox. A critical failure point in many drug discovery campaigns is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "lipophilicity-permeability-solubility" paradox. A critical failure point in many drug discovery campaigns is the over-reliance on highly lipophilic groups (like -CF3) to drive target affinity, which invariably crashes aqueous solubility and metabolic stability.

The difluoromethyl (-CF2H) group has emerged as a privileged bioisostere to circumvent this paradox. Acting as a sophisticated surrogate for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, the -CF2H moiety retains a polarized carbon-hydrogen bond, enabling it to function as a unique "lipophilic hydrogen bond donor"[1]. This whitepaper synthesizes the physicochemical causality behind -CF2H incorporation into heterocyclic scaffolds and provides self-validating experimental protocols for its evaluation and synthesis.

Part 1: Core Physicochemical Properties

Hydrogen Bond Donation (HBD) and Intramolecular Masking

The high electronegativity of the geminal fluorine atoms strongly polarizes the adjacent C-H bond, imparting distinct hydrogen bond donor capacity[2]. While weaker than classical O-H or N-H donors, the -CF2H group participates in highly directional CF2-H···O and CF2-H···N interactions[3].

Crucially, when integrated into heterocyclic scaffolds (e.g., pyridine-2-ones), the -CF2H group can form Intramolecular Hydrogen Bonds (IMHBs) with adjacent heteroatoms. This IMHB effectively "masks" the polarity of the molecule during membrane transit, significantly enhancing passive permeability without requiring a massive increase in bulk lipophilicity[4].

Context-Dependent Lipophilicity (logP/logD)

A pervasive misconception in medicinal chemistry is that adding fluorine universally increases lipophilicity. Experimental data reveals that the lipophilicity of difluoromethylated compounds is highly context-dependent[4]. When replacing a methyl group on an electron-deficient heterocycle, the strong electron-withdrawing nature of -CF2H can actually decrease overall lipophilicity[5]. Conversely, when placed between two functional groups, it can increase logP by up to 1.5 units, proving that -CF2H must be strategically positioned[4].

pKa Modulation and Metabolic Stability

The strong inductive electron-withdrawing effect of the -CF2H group profoundly impacts the pKa of adjacent basic amines or acidic protons in heterocycles, typically lowering the pKa by 0.3 to 0.5 units[6]. This modulates the ionization state at physiological pH, directly influencing oral bioavailability. Furthermore, substituting metabolically labile C-H bonds with robust C-F bonds blocks Cytochrome P450-mediated oxidation, extending the in vivo half-life of the parent compound[7].

Data Presentation: Comparative Physicochemical Parameters

The following table summarizes how the -CF2H group bridges the gap between traditional polar and lipophilic substituents:

Functional GroupInductive EffectHydrogen Bond Donor CapacityLipophilicity Contribution (ΔlogP)Metabolic Stability
-CH3 Weak Electron DonorNoneHigh (+0.52)Low (Prone to oxidation)
-OH Electron WithdrawingStrongLow (-0.67)Low (Phase II conjugation)
-SH Electron WithdrawingModerateModerate (+0.39)Low (Oxidation/Disulfide)
-CF2H Strong Electron WithdrawingWeak but DirectionalContext-Dependent (-0.1 to +0.4)High (CYP450 Resistant)
-CF3 Very Strong EWGNoneVery High (+0.88)Very High
Mechanistic Visualization

CF2H_Properties CF2H Difluoromethyl (-CF2H) Incorporation HBD Hydrogen Bond Donor (Weak, Highly Directional) CF2H->HBD Lipophilicity Lipophilicity Modulation (Context-Dependent logP) CF2H->Lipophilicity EWG Electron Withdrawing (pKa Modulation) CF2H->EWG IMHB Intramolecular H-Bonds (Masks Polarity) HBD->IMHB Binding Target Binding Affinity (Bioisosterism) HBD->Binding Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Stability Metabolic Stability (Blocks CYP450) EWG->Stability IMHB->Permeability

Fig 1. Mechanistic pathways of -CF2H integration modulating heterocyclic physicochemical profiles.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining not just the how, but the causality behind each operational choice.

Protocol 1: Determination of CF2H Hydrogen Bond Acidity (1H NMR Method)

Objective: Quantify the HBD strength of a newly synthesized difluoromethylated heterocycle to predict target engagement. Causality: This protocol utilizes a competitive solvent approach. DMSO-d6 acts as a strong hydrogen bond acceptor, pulling the CF2H proton downfield due to deshielding. CDCl3 is non-interacting. The difference in chemical shift (Δδ) directly correlates with the hydrogen bond acidity of the specific -CF2H environment[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the purified heterocycle in 0.5 mL of anhydrous CDCl3. Prepare a parallel identical sample using 0.5 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire standard 1H NMR spectra at a strictly controlled temperature (298 K) to prevent thermal disruption of hydrogen bonds.

  • Validation Checkpoint: Before calculating, verify the structural integrity by locating the characteristic -CF2H resonance. It must appear as a distinct triplet (typically between 6.0–8.5 ppm) with a large geminal scalar coupling constant ( 2JHF​ ≈ 50–75 Hz). If this triplet is absent or collapsed, the sample is degraded or improperly synthesized.

  • Quantification: Calculate the shift difference: Δδ=δ(DMSO-d6​)−δ(CDCl3​) . A larger positive Δδ value indicates a stronger hydrogen bond donor capacity.

Protocol 2: Late-Stage Photoredox C-H Difluoromethylation

Objective: Direct, late-stage incorporation of a -CF2H group into an unactivated heterocycle (e.g., quinoxalin-2-one). Causality: Traditional difluoromethylation requires harsh pre-functionalization. This modern protocol utilizes Rose Bengal as an organic photocatalyst because its triplet excited state is perfectly tuned for a Single Electron Transfer (SET) to sodium difluoromethanesulfinate ( CF2​HSO2​Na ), generating the highly reactive •CF2​H radical. Oxygen ( O2​ ) is deliberately introduced as a green terminal oxidant to trap the intermediate radical anion, regenerate the catalyst, and aromatize the final heterocyclic product[8].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, combine the heterocyclic substrate (0.2 mmol), CF2​HSO2​Na (0.4 mmol, radical precursor), and Rose Bengal (2 mol%, photocatalyst).

  • Solvent & Atmosphere: Dissolve the mixture in 1.0 mL of anhydrous DMSO. Seal the vial and purge with an O2​ balloon for 5 minutes. Critical Causality: Failing to maintain an O2​ atmosphere will stall the catalytic cycle, as the photocatalyst cannot be regenerated.

  • Irradiation: Place the vial approximately 2 cm away from a 3W Green LED light source. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The workflow is self-validating when the starting material mass [M+H]+ shifts cleanly to [M+50+H]+ (representing the addition of a CF2​H group minus one displaced aromatic proton).

  • Workup: Quench the reaction with 5 mL of deionized water, extract with ethyl acetate (3 x 5 mL), dry over Na2​SO4​ , and purify via flash column chromatography.

Photoredox Synthesis Visualization

Photoredox_Workflow Substrate Heteroaryl Substrate (e.g., Quinoxalin-2-one) Light Visible Light (Green LEDs, 3W) Substrate->Light DMSO, O2, RT Reagent CF2HSO2Na (Radical Precursor) Reagent->Light DMSO, O2, RT Photocatalyst Photocatalyst (Rose Bengal) Photocatalyst->Light DMSO, O2, RT Radical •CF2H Radical Generation Light->Radical SET Process Product Difluoromethylated Heterocycle Radical->Product Addition & Oxidation

Fig 2. Photoredox-catalyzed late-stage C-H difluoromethylation workflow for heterocycles.

References

Sources

Exploratory

Bioisosteric properties of the difluoromethyl group

The Difluoromethyl ( CF2​H ) Bioisostere: Engineering Lipophilic Hydrogen Bond Donors for Advanced Pharmacokinetics The Paradox of Hydrogen Bond Donors in Drug Design In medicinal chemistry, hydrogen bond donors (HBDs) p...

Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethyl ( CF2​H ) Bioisostere: Engineering Lipophilic Hydrogen Bond Donors for Advanced Pharmacokinetics

The Paradox of Hydrogen Bond Donors in Drug Design

In medicinal chemistry, hydrogen bond donors (HBDs) present a fundamental paradox. While they are critical for establishing high-affinity, directional interactions with biological targets (e.g., kinases, GPCRs), classical HBDs like hydroxyl (-OH) and primary amine (-NH 2​ ) groups carry significant liabilities. They impose high desolvation penalties, restrict membrane permeability, and frequently serve as primary sites for Phase II metabolic conjugation (e.g., glucuronidation) [1].

To circumvent these limitations, the strategic incorporation of fluorine has become a cornerstone of lead optimization. Specifically, the difluoromethyl group ( CF2​H ) has emerged as a privileged bioisostere. By replacing classical HBDs or metabolically labile methyl (-CH 3​ ) groups with a CF2​H moiety, chemists can engineer a "lipophilic hydrogen bond donor"—a functional group that maintains target engagement while simultaneously enhancing membrane permeability and metabolic stability [1], [2].

The Causality of CF2​H Polarization

The ability of the CF2​H group to act as an HBD is rooted in quantum mechanics and inductive effects. The high electronegativity of the two geminal fluorine atoms draws electron density away from the central carbon. This intense inductive withdrawal highly polarizes the remaining C-H bond, leaving the hydrogen atom electron-deficient and capable of participating in hydrogen bonding with biological acceptors (e.g., backbone carbonyls) [1].

LogicalFlow A Wild-Type Lead (-OH, -SH, -CH3) B Metabolic Liability (CYP450 Oxidation) / High PSA A->B C Isosteric Replacement (Introduce -CF2H) B->C D Lipophilic H-Bond Donor (Polarized C-H Bond) C->D E Improved PK/PD (Lower CL_int, Optimal LogP) C->E

Logic flow of difluoromethyl bioisosteric replacement in lead optimization.

Quantitative Physicochemical Profiling

To rationally deploy the CF2​H group, we must quantify its properties relative to the functional groups it replaces. The two most critical parameters are Hydrogen Bond Acidity (Abraham's A ) and Lipophilicity ( ΔlogP ) .

Empirical data demonstrates that the CF2​H group acts as an HBD on a scale similar to thiophenol, aniline, and amine groups, but it is significantly weaker than a primary hydroxyl group [1]. Furthermore, while it is generally considered lipophilicity-enhancing compared to -OH or -NH 2​ , its impact on logP relative to a methyl group is highly context-dependent, typically spanning a ΔlogP of -0.1 to +0.4 [1].

Table 1: Comparative Physicochemical Properties of Bioisosteres
Functional GroupRole in Drug DesignHydrogen Bond Acidity (Abraham's A )Relative Lipophilicity vs. -CH 3​ ( ΔlogP )Metabolic Liability
-OH (Hydroxyl) Strong HBD / HBA~0.60Highly Negative (Decreases LogP)High (Phase II Conjugation)
-NH 2​ (Amine) Moderate HBD~0.26NegativeHigh (Oxidation/Conjugation)
-SH (Thiol) Weak HBD~0.11Neutral to Slightly PositiveHigh (Oxidation/Disulfide formation)
-CH 3​ (Methyl) Lipophilic Core0.00Baseline (0.0)High (CYP450 Hydroxylation)
- CF2​H (Difluoromethyl) Lipophilic HBD0.085 – 0.126 -0.1 to +0.4 Low (Steric/Electronic Shielding)

Data synthesized from Abraham's solute 1H NMR analysis and octanol-water partition experiments [1].

Metabolic Stability: The CYP450 Shielding Effect

Replacing a metabolically labile site (such as an electron-rich aromatic ring or a benzylic methyl group) with a CF2​H group profoundly alters the molecule's interaction with Cytochrome P450 (CYP450) enzymes.

The Mechanistic Rationale:

  • Bond Strength & Electronics: The C-H bond in a CF2​H group is significantly stronger and more electron-deficient than a standard aliphatic C-H bond. Since CYP450-mediated hydroxylation typically proceeds via an electrophilic hydrogen atom abstraction (Hydrogen Atom Transfer, HAT), the electron-poor nature of the CF2​H proton heavily disfavors this transition state [2].

  • Receptor Affinity ( Ka​ ) Modulation: While the trifluoromethyl ( −CF3​ ) group is often used to block metabolism, its extreme lipophilicity can inadvertently increase the drug's affinity ( Ka​ ) for the hydrophobic active sites of CYP3A4 or CYP2D6, leading to accelerated metabolism at secondary sites [2]. The CF2​H group serves as a "Goldilocks" bioisostere—it provides sufficient steric and electronic shielding to block local metabolism without excessively driving up global lipophilicity and non-specific enzyme binding [2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the properties of synthesized CF2​H compounds must be empirically validated. Below are the field-standard protocols for quantifying H-bond acidity and evaluating metabolic clearance.

Protocol A: Quantifying H-Bond Acidity via Abraham's Solute 1H NMR Analysis

Causality: Hydrogen bond acidity cannot be reliably calculated purely in silico due to complex solvation dynamics. The Abraham method utilizes the chemical shift difference ( Δδ ) of the CF2​H proton in two distinct solvents. DMSO-d 6​ acts as a strong hydrogen bond acceptor, pulling the proton and deshielding it, while CDCl 3​ is a non-interacting reference solvent. The magnitude of Δδ is directly proportional to the HBD strength [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the highly pure CF2​H -containing analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% TMS as an internal standard).

  • Reference Acquisition: Acquire a standard 1D 1H NMR spectrum at 298 K. Record the exact chemical shift ( δ ) of the triplet corresponding to the CF2​H proton (typically between 6.0 and 7.5 ppm).

  • Solvent Exchange: Prepare an identical concentration of the analyte in anhydrous DMSO-d 6​ .

  • Active Acquisition: Acquire the 1H NMR spectrum in DMSO-d 6​ under identical conditions. Record the new chemical shift of the CF2​H proton.

  • Data Processing: Calculate the chemical shift difference: Δδ=δ(DMSO)−δ(CDCl3​) .

  • Parameter Derivation: Use the established linear free energy relationship equation for the Abraham A parameter: A=0.0065+0.133(Δδ) .

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To prove that the CF2​H substitution successfully mitigates CYP450 liabilities, we measure the intrinsic clearance ( CLint​ ) of the compound. Because fluorinated compounds often exhibit higher non-specific binding to microsomal lipids, it is critical to calculate the unbound intrinsic clearance ( CLint,u​ ) to prevent the underestimation of metabolic vulnerability [3].

AssayWorkflow Step1 Incubation HLMs + NADPH + Cpd Step2 Time-Course 0, 5, 15, 30, 45, 60 min Step1->Step2 Step3 Quenching Cold MeCN + IS Step2->Step3 Step4 Analysis Centrifugation & LC-MS/MS Step3->Step4 Step5 Kinetics Calculate CL_int & t_1/2 Step4->Step5

Step-by-step workflow for in vitro microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a suspension of pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Spiking: Add the CF2​H test compound (and the non-fluorinated wild-type control in a separate well) to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing a known concentration of an analytical internal standard (IS). This precipitates the proteins and halts metabolism [3].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural logarithm ( ln ) of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(V×0.693)/t1/2​ , where V is the incubation volume per mg of protein) [3].

Conclusion

The difluoromethyl group represents a sophisticated tool in the medicinal chemist's arsenal. By acting as a lipophilic hydrogen bond donor, it breaks the traditional inverse relationship between target affinity (which typically requires polar HBDs) and favorable pharmacokinetics (which require lipophilicity and metabolic shielding). Rigorous physicochemical profiling and standardized metabolic assays remain essential to fully leverage the CF2​H bioisostere in modern drug discovery.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / PMC.[Link]

Foundational

A Deep Dive into the Reactivity of the Quinoline Ring in 2-(Difluoromethyl)-8-methoxyquinoline

A Technical Guide for Researchers and Drug Development Professionals This guide provides an in-depth analysis of the chemical reactivity of the quinoline ring system, specifically focusing on the nuanced behavior of 2-(D...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the quinoline ring system, specifically focusing on the nuanced behavior of 2-(Difluoromethyl)-8-methoxyquinoline. By examining the interplay of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group, we will elucidate the regioselectivity and reaction dynamics of this important heterocyclic scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights into the manipulation of this versatile core. We will explore key reaction classes, provide detailed experimental protocols, and present data in a clear, accessible format to empower your synthetic strategies.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen heteroatom impart a unique combination of electronic and steric properties, making it a "privileged scaffold" found in a wide array of therapeutic agents. The nitrogen atom not only influences the electron density of the entire ring system but also serves as a hydrogen bond acceptor, a crucial feature for molecular recognition at biological targets.

The reactivity of the quinoline ring is a complex interplay of the properties of its two constituent rings. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and typically undergoes electrophilic substitution. The precise location of these substitutions is heavily influenced by the position of the nitrogen atom and the presence of other substituents.

Electronic Landscape of 2-(Difluoromethyl)-8-methoxyquinoline: A Tale of Two Substituents

The reactivity of the 2-(Difluoromethyl)-8-methoxyquinoline core is dictated by the electronic tug-of-war between the difluoromethyl group at the C2 position and the methoxy group at the C8 position.

2.1 The Influence of the 2-(Difluoromethyl) Group:

The difluoromethyl (CHF2) group is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. Its presence at the C2 position significantly deactivates the pyridine ring towards electrophilic attack and further activates it for nucleophilic substitution. This deactivation is a consequence of the inductive effect (-I) of the fluorine atoms, which pulls electron density away from the ring system.

2.2 The Role of the 8-Methoxy Group:

In contrast, the methoxy (OCH3) group at the C8 position is a classic electron-donating group. Through the resonance effect (+R), the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing its electron density. This activating effect is most pronounced at the ortho and para positions relative to the methoxy group. However, the methoxy group also exerts a weaker, deactivating inductive effect (-I) due to the electronegativity of the oxygen atom.

2.3 The Combined Effect: A Modulated Reactivity Profile

The simultaneous presence of these two opposing substituents creates a unique and highly tunable reactivity profile for the 2-(Difluoromethyl)-8-methoxyquinoline scaffold. The electron-withdrawing CHF2 group primarily influences the pyridine ring, while the electron-donating OCH3 group predominantly affects the carbocyclic ring. This electronic differentiation allows for selective functionalization of either ring system by carefully choosing the reaction conditions and reagents.

G cluster_quinoline 2-(Difluoromethyl)-8-methoxyquinoline N N C2 C2-CHF2 (-I) N->C2 C3 C3 C2->C3 CHF2 CHF2 C2->CHF2 e- withdrawing C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8-OCH3 (+R, -I) C7->C8 C8->C8a OCH3 OCH3 C8->OCH3 e- donating C8a->N

Figure 1: Electronic influences on the 2-(Difluoromethyl)-8-methoxyquinoline core.

Electrophilic Aromatic Substitution: Targeting the Carbocyclic Ring

Due to the deactivation of the pyridine ring by the CHF2 group, electrophilic aromatic substitution (SEAr) on 2-(Difluoromethyl)-8-methoxyquinoline will overwhelmingly occur on the more electron-rich carbocyclic ring. The 8-methoxy group is a powerful ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself.

  • Position 7 (ortho): This position is activated by the methoxy group.

  • Position 5 (para): This position is also activated by the methoxy group.

  • Position 6: This position is meta to the methoxy group and is therefore less activated.

Therefore, the primary sites for electrophilic attack are C5 and C7. The regioselectivity between these two positions will depend on the specific electrophile and the reaction conditions, with steric hindrance sometimes favoring substitution at the less hindered C5 position.

3.1 Key Electrophilic Substitution Reactions:

ReactionReagent(s)Expected Major Product(s)
Nitration HNO3, H2SO45-Nitro- and 7-Nitro-2-(difluoromethyl)-8-methoxyquinoline
Halogenation Br2, FeBr3 or NBS5-Bromo- and 7-Bromo-2-(difluoromethyl)-8-methoxyquinoline
Friedel-Crafts Acylation RCOCl, AlCl35-Acyl- and 7-Acyl-2-(difluoromethyl)-8-methoxyquinoline
Sulfonation Fuming H2SO42-(Difluoromethyl)-8-methoxyquinoline-5-sulfonic acid

3.2 Experimental Protocol: Regioselective Bromination

This protocol describes a typical procedure for the selective bromination of the carbocyclic ring.

Materials:

  • 2-(Difluoromethyl)-8-methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(Difluoromethyl)-8-methoxyquinoline (1.0 eq). Dissolve the starting material in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 5-bromo and 7-bromo isomers.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective source of electrophilic bromine, which helps to control the reactivity and minimize side reactions compared to using liquid bromine (Br2).

  • Anhydrous DCM as Solvent: DCM is a common, relatively non-polar solvent that is inert under these reaction conditions. The use of an anhydrous solvent is crucial to prevent hydrolysis of the reagents.

  • Low Temperature (0 °C): Running the reaction at a reduced temperature helps to control the exothermicity of the reaction and can improve the regioselectivity.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

G cluster_workflow Electrophilic Bromination Workflow A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add NBS (1.05 eq) Portion-wise B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO3 D->E F 6. Aqueous Work-up E->F G 7. Column Chromatography F->G H Isolated Products (5-Bromo & 7-Bromo isomers) G->H

Figure 2: Experimental workflow for the regioselective bromination of 2-(Difluoromethyl)-8-methoxyquinoline.

Nucleophilic Aromatic Substitution: Activating the Pyridine Ring

The electron-withdrawing nature of the 2-(difluoromethyl) group, coupled with the inherent electron deficiency of the pyridine ring, makes the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr). The C2 position is also activated, but direct substitution at this position would involve the displacement of the difluoromethyl group, which is generally a poor leaving group. Therefore, nucleophilic attack is most likely to occur at the C4 position, especially if a good leaving group is present at that position.

For the parent 2-(Difluoromethyl)-8-methoxyquinoline, direct SNAr is challenging. However, if a leaving group (e.g., a halogen) is first introduced at the C4 position (which would require a multi-step synthesis), this position becomes highly activated for displacement by a wide range of nucleophiles.

4.1 Typical Nucleophiles for SNAr:

  • Alkoxides (e.g., NaOMe, NaOEt)

  • Amines (e.g., primary and secondary amines)

  • Thiols (e.g., NaSPh)

  • Cyanide (e.g., NaCN)

4.2 Conceptual Experimental Protocol: Nucleophilic Substitution on a 4-Chloro Precursor

This protocol outlines the general steps for a nucleophilic substitution reaction on a hypothetical 4-chloro-2-(difluoromethyl)-8-methoxyquinoline.

Materials:

  • 4-Chloro-2-(difluoromethyl)-8-methoxyquinoline

  • Nucleophile (e.g., sodium methoxide)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 4-chloro-2-(difluoromethyl)-8-methoxyquinoline (1.0 eq) in a polar aprotic solvent like DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.

  • Elevated Temperature: SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

G cluster_pathway Conceptual SNAr Pathway Start 4-Chloro-2-(CHF2)-8-(OMe)quinoline Intermediate Meisenheimer Complex (Stabilized by CHF2 group) Start->Intermediate + Nu- Product 4-Nu-2-(CHF2)-8-(OMe)quinoline Intermediate->Product - Cl- Leaving_Group Cl- Nu Nucleophile (e.g., MeO-)

Figure 3: A simplified representation of the SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 2-(Difluoromethyl)-8-methoxyquinoline, obtained from electrophilic substitution, are valuable precursors for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

5.1 Common Cross-Coupling Reactions:

ReactionCatalystReactantsBond Formed
Suzuki Coupling Pd(0) catalyst (e.g., Pd(PPh3)4)Aryl/vinyl boronic acid or esterC-C
Heck Coupling Pd(0) catalystAlkeneC-C
Sonogashira Coupling Pd(0) catalyst, Cu(I) co-catalystTerminal alkyneC-C
Buchwald-Hartwig Amination Pd(0) catalystAmineC-N
Stille Coupling Pd(0) catalystOrganostannaneC-C

These reactions would typically be performed on the 5-bromo or 7-bromo derivatives, allowing for the introduction of a wide range of substituents at these positions.

Conclusion and Future Outlook

The 2-(Difluoromethyl)-8-methoxyquinoline scaffold presents a fascinating case study in the strategic functionalization of a heterocyclic core. The opposing electronic effects of the difluoromethyl and methoxy groups allow for a high degree of control over the regioselectivity of various transformations. Electrophilic substitutions are directed to the electron-rich carbocyclic ring at the C5 and C7 positions, while the electron-deficient pyridine ring is primed for nucleophilic attack, particularly at C4 if a suitable leaving group is present. The resulting halogenated intermediates are versatile handles for further elaboration via transition metal-catalyzed cross-coupling reactions.

A thorough understanding of these reactivity principles is paramount for medicinal chemists seeking to leverage the 2-(Difluoromethyl)-8-methoxyquinoline core in the design and synthesis of novel therapeutic agents. The ability to selectively modify different positions on the quinoline ring allows for the fine-tuning of physicochemical properties, potency, and pharmacokinetic profiles, ultimately accelerating the drug discovery process. Future research in this area will likely focus on the development of even more selective and efficient methods for the functionalization of this and related quinoline systems, further expanding the chemical space accessible to drug development professionals.

References

  • Quinoline. (2024). PubChem. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Calgary Chemistry. Retrieved from [Link]

  • Suzuki Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Radical Difluoromethylation of Quinoline Derivatives

Introduction & Mechanistic Rationale The incorporation of the difluoromethyl group (–CF₂H) into N-heterocycles is a transformative strategy in modern drug development. As a lipophilic bioisostere for hydroxyl (–OH) and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of the difluoromethyl group (–CF₂H) into N-heterocycles is a transformative strategy in modern drug development. As a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) moieties, the –CF₂H group acts as a robust hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability. Quinolines, being privileged scaffolds in pharmacology, are prime targets for this functionalization.

Historically, introducing a –CF₂H group required harsh, multi-step sequences using toxic fluorinating agents like DAST. Today, radical-mediated Minisci-type C–H functionalization has revolutionized this process, allowing for direct, late-stage functionalization of unactivated quinolines. By generating a nucleophilic •CF₂H radical via single-electron transfer (SET) and reacting it with an electron-deficient (protonated or N-oxide) quinoline, chemists can achieve high regioselectivity—typically at the C-2 and C-4 positions, though recent advances have even unlocked the elusive C-3 position[1],[2].

Workflow A Quinoline Substrate (Free base or N-oxide) B Radical Initiation (Chemical / Photo / Electro) A->B Activation (e.g., TFA) C •CF2H Generation (from Sulfinate Precursors) B->C SET Oxidation D Minisci-type Addition (Regioselective Attack) C->D Nucleophilic Radical E Rearomatization (SET Oxidation & Deprotonation) D->E F Difluoromethylated Quinoline Product E->F

Figure 1: General workflow and logical progression for the radical difluoromethylation of quinoline derivatives.

Reagent Selection and Quantitative Comparison

The choice of the •CF₂H radical precursor and the initiation method dictates the scalability, safety, and regioselectivity of the reaction. The3 as an air-stable, free-flowing powder for chemical initiation[3]. Alternatively, sodium difluoromethanesulfinate (HCF₂SO₂Na) has emerged as a highly versatile, cost-effective reagent for both photoredox[4] and 5[5].

Table 1: Quantitative Comparison of Radical Difluoromethylation Strategies

StrategyCF₂H SourceCatalyst / OxidantRegioselectivityTypical YieldKey Advantage
Chemical Oxidation Zn(SO₂CF₂H)₂ (DFMS)TBHP (3.0 equiv)C-2 / C-440–75%Bench-stable reagent, highly scalable, open-flask[3].
Photoredox Catalysis HCF₂SO₂NaEosin Y / Blue LEDC-2 / C-450–85%Mild room-temperature conditions, transition-metal-free[4].
Electrochemical HCF₂SO₂NaConstant Current (2 mA)N-ortho (C-2)68–87%Reagent-free oxidation, high atom economy, excellent N-oxide compatibility[5].
Controlled C-3 HCF₂SO₂NaPd-catalyzedC-345–60%Access to previously inaccessible C-3 difluoromethyl derivatives[2].

Experimental Protocols & Causality

To ensure maximum reproducibility, the following protocols detail not just the actions, but the causality behind each experimental choice.

Protocol A: Chemical Minisci Difluoromethylation (Baran's Method)

This protocol utilizes DFMS and is ideal for standard laboratory setups without specialized electrochemical or photochemical equipment[3].

  • Substrate Activation: Dissolve the quinoline derivative (1.0 mmol) in a biphasic mixture of CH₂Cl₂ and H₂O (2.5 mL each).

    • Causality: The biphasic system is critical. It dissolves the organic heterocycle in the organic layer while accommodating the water-soluble DFMS and TBHP, facilitating controlled interfacial radical generation.

  • Protonation: Add Trifluoroacetic acid (TFA, 1.0–2.0 mmol) dropwise.

    • Causality: TFA protonates the quinoline nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, transforming it into a highly electrophilic species primed for attack by the nucleophilic •CF₂H radical.

  • Radical Precursor Addition: Add Zinc difluoromethanesulfinate (DFMS, 2.0 mmol) to the vigorously stirring mixture.

  • Oxidative Initiation: Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol) via a syringe pump over 1 hour.

    • Causality: TBHP oxidizes the sulfinate to generate the •CF₂H radical (with the loss of SO₂). Slow addition prevents a sudden spike in radical concentration, which would lead to undesired radical-radical dimerization (yielding HCF₂-CF₂H) rather than productive substrate capture.

  • Reaction & Workup: Stir at room temperature for 12–24 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Electrochemical N-ortho-Selective Difluoromethylation

This protocol leverages electrochemistry to functionalize Quinoline N-oxides with high C-2 selectivity, avoiding exogenous chemical oxidants[5].

  • Cell Assembly: In an undivided electrochemical cell, dissolve the quinoline N-oxide (0.5 mmol) and HCF₂SO₂Na (1.0 mmol) in a mixture of CH₃CN/H₂O (4:1 v/v, 5 mL).

    • Causality: An undivided cell simplifies the architecture because the anodic oxidation of the sulfinate is perfectly balanced by the cathodic reduction of protons to hydrogen gas, preventing cross-contamination of redox events.

  • Electrolyte Addition: Add nBu₄NPF₆ (0.1 mmol) as the supporting electrolyte.

    • Causality: The electrolyte bridges the conductivity gap in the organic solvent, ensuring uniform current distribution and preventing electrode passivation.

  • Electrolysis: Equip the cell with a graphite anode and a platinum plate cathode. Apply a constant current of 2 mA for 4 hours at 30 °C.

    • Causality: Graphite is chosen for the anode due to its high surface area and low cost for sulfinate oxidation. Constant current (galvanostatic control) ensures a steady, predictable flux of •CF₂H radicals, matching the rate of substrate diffusion to the electrode surface.

  • Workup: Evaporate the solvent under reduced pressure, dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Mechanism Anode Anode (Graphite) Oxidation Radical •CF2H Radical Anode->Radical -SO2 Cathode Cathode (Pt) Reduction Cathode->Cathode 2H⁺ + 2e⁻ -> H2 Sulfinate HCF2SO2Na (Precursor) Sulfinate->Anode -e⁻ Adduct Radical Adduct Radical->Adduct Substrate Quinoline N-oxide Substrate->Adduct + •CF2H Adduct->Anode -e⁻ (Oxidation) Product C2-Difluoromethyl Quinoline Adduct->Product -H⁺

Figure 2: Electrochemical mechanistic pathway for N-ortho-selective difluoromethylation of quinoline N-oxides.

Self-Validating System: In-Process Controls & Troubleshooting

A robust protocol must be self-validating. To ensure the difluoromethylation has successfully occurred prior to full isolation and characterization, researchers should rely on the following orthogonal verification steps:

  • ¹⁹F NMR Monitoring (The Gold Standard): Pull a 50 µL aliquot of the crude reaction mixture, dilute in CDCl₃, and acquire a quick ¹⁹F NMR spectrum. A successful reaction will display a distinct doublet between -110 ppm and -120 ppm with a massive coupling constant ( 2JH−F​≈55 Hz ). If a singlet is observed, the radical has likely dimerized or reacted with a solvent impurity.

  • ¹H NMR Verification: The corresponding proton of the –CF₂H group will appear as a highly characteristic triplet around 6.5 to 7.5 ppm (due to splitting by the two equivalent fluorine atoms, 2JH−F​≈55 Hz ). Furthermore, the disappearance of the C-2 or C-4 aromatic proton confirms the regioselectivity of the attack.

  • TLC Fluorescence: Difluoromethylated quinolines often exhibit altered, highly intense fluorescence under 365 nm UV light compared to the starting material due to changes in the electronic push-pull system of the conjugated heterocycle.

References

  • 3 - Journal of the American Chemical Society / NIH 2.5 - Organic Letters / ACS Publications

  • 2 - Nature Communications / OAJI 4.4 - Organic Letters / ACS Publications 5.1 - Benchchem

Sources

Application

Application Note: Metal-Catalyzed Synthesis of 2-Fluoroalkylated Quinolines

Introduction & Scientific Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to numerous antimalarial, antibacterial, and antineoplastic agents. The strategic installation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, foundational to numerous antimalarial, antibacterial, and antineoplastic agents. The strategic installation of a 2-fluoroalkyl group—most notably the trifluoromethyl (–CF₃) moiety—profoundly alters the physicochemical profile of the quinoline core. The –CF₃ group acts as a potent bioisostere that increases lipophilicity, enhances membrane permeability, and provides exceptional metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at the susceptible 2-position.

Historically, synthesizing 2-fluoroalkylated quinolines required harsh condensation conditions with pre-functionalized fluorinated building blocks. Modern transition-metal catalysis has revolutionized this space, offering atom-economical, regioselective, and highly modular pathways. As a Senior Application Scientist, selecting the correct catalytic system—whether Rhodium, Palladium, or Copper—depends entirely on the availability of starting materials and the specific functional group tolerance required for your drug development pipeline.

Catalyst Selection & Workflow Logic

The selection of the metal catalyst dictates the retrosynthetic disconnection of the quinoline ring.

  • Rhodium (Rh) catalysis excels in C–H activation strategies, allowing the use of simple anilines and CF₃-ynones via traceless directing groups[1],[2].

  • Palladium (Pd) catalysis is ideal for building high molecular complexity rapidly through domino carbocyclization reactions involving arynes[3],[4].

  • Copper (Cu) provides a cost-effective approach for the intramolecular oxidative cyclization of pre-assembled enamines[5],[6].

CatalystSelection SM Starting Materials SM_A N-(2-alkenylaryl) enamines SM->SM_A SM_B Anilines + CF3-ynones SM->SM_B SM_C beta-CF3-enaminoketones + Aryne Precursors SM->SM_C Cat_A Copper-Mediated Oxidative Cyclization SM_A->Cat_A Cu(II), Oxidant Cat_B Rhodium-Catalyzed [3+3] Annulation SM_B->Cat_B Rh(III), AgSbF6 Cat_C Palladium-Catalyzed Domino Carbocyclization SM_C->Cat_C Pd(0), CsF Prod 2-Trifluoromethyl- quinolines Cat_A->Prod Cat_B->Prod Cat_C->Prod

Figure 1: Decision matrix for selecting the appropriate transition-metal catalytic system.

Comparative Analysis of Catalytic Systems

To facilitate rapid decision-making in the laboratory, the quantitative and operational parameters of the three primary methodologies are summarized below.

ParameterRhodium-Catalyzed [3+3] Annulation[2]Palladium-Catalyzed Domino Carbocyclization[4]Copper-Mediated Oxidative Cyclization[6]
Catalyst / Mediator [RhCp*Cl₂]₂ (2.0 mol%)Pd(PPh₃)₄ (5.0 mol%)Cu(OAc)₂ (10-100 mol%)
Key Additives AgSbF₆ (8.0 mol%), Ac₂OCsF (triggers aryne)Air/O₂ or stoichiometric oxidants
Starting Materials Acetanilides + CF₃-ynonesβ-CF₃-enaminoketones + TMS-aryl triflatesN-(2-alkenylaryl) enamines
Reaction Type Redox-neutral C–H activationDomino Sonogashira / CarbopalladationIntramolecular radical/electrophilic cyclization
Typical Yield Range 70% – 95%65% – 90%50% – 85%
Primary Advantage No pre-functionalization of the arene required.Extremely rapid generation of complex polycyclic cores.Low-cost metal; highly robust for simple substrates.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By understanding the causality behind each reagent, scientists can independently troubleshoot and optimize the workflows.

Protocol A: Rhodium-Catalyzed Redox-Neutral [3+3] Annulation

This method utilizes a traceless directing group (e.g., the acetyl group in acetanilides) to force the Rh(III) catalyst to activate the ortho-C–H bond[2].

Causality Insight: The addition of AgSbF₆ is non-negotiable. It acts as a halide scavenger, abstracting the chloride ligands from the [RhCp*Cl₂]₂ precatalyst. This generates the highly electrophilic, coordinatively unsaturated cationic Rh(III) species required to insert into the stable C–H bond of the aniline derivative[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under N₂ atmosphere, combine the acetanilide derivative (0.30 mmol), [RhCp*Cl₂]₂ (2.0 mol%), and AgSbF₆ (8.0 mol%)[2].

  • Solvent & Reactants: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE), followed by Ac₂O (1.2 equiv.) and the CF₃-ynone (0.33 mmol)[2]. Note: Ac₂O facilitates the transient modification of the directing group to lower the activation energy barrier.

  • Heating: Seal the tube and stir at 100 °C for 3 hours[2].

  • In-Process Validation: Monitor via TLC. The formation of the 2-CF₃-quinoline core is often accompanied by the appearance of a highly fluorescent blue-emitting spot under 365 nm UV light[1],[2].

  • Workup: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate)[2].

Protocol B: Palladium-Catalyzed Domino Carbocyclization

This protocol leverages the explosive reactivity of arynes. The Pd(0) catalyst orchestrates a tandem sequence: oxidative addition, aryne insertion (carbopalladation), and intramolecular alkyne carbocyclization[3],[4].

PdCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-X bond cleavage) Pd0->OA beta-CF3-enaminoketone TM Aryne Insertion (Carbopalladation) OA->TM Aryne (from TMS-aryl triflate) Carbo Intramolecular Alkyne Cyclization TM->Carbo Domino cyclization RE Reductive Elimination Carbo->RE RE->Pd0 Catalyst Regeneration Prod 2-CF3-Quinoline RE->Prod Product Release

Figure 2: Mechanistic cycle of the Pd-catalyzed domino Sonogashira-alkyne carbocyclization.

Causality Insight: CsF is utilized specifically to attack the trimethylsilyl (TMS) group of the 2-(trimethylsilyl)aryl triflate precursor. This triggers a 1,2-elimination that generates the aryne in situ. Maintaining a low steady-state concentration of the aryne is critical to prevent unwanted aryne dimerization (biphenylene formation)[4].

Step-by-Step Methodology:

  • Setup: Charge a dry flask with β-CF₃-β-enaminoketone (1.0 equiv.), Pd(PPh₃)₄ (5.0 mol%), and anhydrous CsF (3.0 equiv.) under an argon atmosphere.

  • Solvent: Suspend the mixture in anhydrous acetonitrile (MeCN).

  • Controlled Addition: Dissolve the 2-(trimethylsilyl)aryl triflate (1.5 equiv.) in MeCN and add it dropwise over 30 minutes to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80 °C.

  • In-Process Validation: The reaction should maintain a clear yellow/orange hue. If the solution rapidly turns opaque black, Pd(0) has precipitated as "Palladium black" due to catalyst poisoning or oxygen ingress, indicating a failed catalytic cycle.

  • Workup: Filter through a short pad of Celite to remove palladium residues and fluoride salts. Concentrate and purify via chromatography.

Protocol C: Copper-Mediated Intramolecular Oxidative Cyclization

This method focuses on the deconstructive or oxidative cyclization of N-(2-alkenylaryl) enamines[5],[6].

Causality Insight: Cu(II) acts as both a Lewis acid and a single-electron oxidant. It coordinates to the enamine nitrogen, increasing the electrophilicity of the system and facilitating the intramolecular attack of the tethered alkene. The use of an oxygen atmosphere allows the catalytic turnover of Cu(I) back to Cu(II), though stoichiometric Cu(OAc)₂ is often used to ensure rapid, complete conversion[5],[6].

Step-by-Step Methodology:

  • Setup: Dissolve the N-(2-alkenylaryl) enamine (1.0 equiv.) in DMF.

  • Catalyst/Oxidant: Add Cu(OAc)₂ (20 mol% for catalytic aerobic conditions, or 2.0 equiv. for stoichiometric conditions).

  • Atmosphere: If using catalytic copper, attach an O₂ balloon.

  • Heating: Stir at 110 °C for 4–6 hours.

  • In-Process Validation: The solution will initially appear deep blue/green (Cu(II)). As the reaction progresses, it may shift to a reddish-brown (Cu(I) complexes). Under aerobic conditions, the persistent green/blue color indicates successful re-oxidation of the catalyst.

  • Workup: Quench with saturated aqueous NH₄Cl to break copper-product chelates. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify.

Troubleshooting & Optimization

  • Dehalogenation in Pd-Catalysis: If hydrodehalogenation of the starting material is observed instead of aryne insertion, ensure the CsF is strictly anhydrous. Trace water acts as a proton source, quenching the oxidative addition intermediate.

  • Poor Conversion in Rh-Catalysis: AgSbF₆ is highly hygroscopic and light-sensitive. Weigh this reagent in a glovebox and conduct the reaction in amber vials or foil-wrapped flasks to prevent premature degradation of the active silver species[2].

  • Incomplete Cyclization in Cu-Catalysis: If the intermediate acyclic oxidized product accumulates, increase the reaction temperature by 10–15 °C or switch to a more polar aprotic solvent (e.g., DMSO) to stabilize the transition state of the cyclization step[6].

References

  • Title: Synthesis of 2-trifluoromethylquinolines via copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines Source: RSC Advances (2016) URL: [Link]

  • Title: Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process Source: Chemical Communications (2010) URL: [Link]

  • Title: Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF₃-ynones using traceless directing groups Source: Organic Chemistry Frontiers (2022) URL: [Link]

Sources

Method

Purification of 2-(Difluoromethyl)-8-methoxyquinoline by column chromatography

Application Note: Purification of 2-(Difluoromethyl)-8-methoxyquinoline by Flash Column Chromatography Introduction & Rationale The incorporation of the difluoromethyl ( −CF2​H ) group into heterocyclic scaffolds is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 2-(Difluoromethyl)-8-methoxyquinoline by Flash Column Chromatography

Introduction & Rationale

The incorporation of the difluoromethyl ( −CF2​H ) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. The −CF2​H moiety acts as a lipophilic bioisostere for alcohols and thiols, serving as a robust hydrogen bond donor that enhances target affinity, target specificity, and metabolic stability[1].

2-(Difluoromethyl)-8-methoxyquinoline is a highly valuable synthetic intermediate. However, its isolation from crude reaction mixtures—which typically contain unreacted 8-methoxyquinoline and over-fluorinated byproducts—presents a distinct chromatographic challenge. This application note details an optimized, self-validating protocol for the purification of 2-(difluoromethyl)-8-methoxyquinoline using normal-phase silica gel flash chromatography, grounded in the physicochemical properties of the fluorinated heterocycle.

Mechanistic Insights: The Causality of Separation

To achieve high-purity isolation, one must understand the physicochemical alterations induced by the −CF2​H group and how they dictate chromatographic behavior:

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms at the C-2 position significantly diminishes the electron density on the adjacent quinoline nitrogen[2]. This severely reduces the basicity ( pKa​ ) of the molecule compared to the parent 8-methoxyquinoline.

  • Stationary Phase Interaction: In normal-phase chromatography, retention is primarily driven by hydrogen bonding and dipole-dipole interactions between the analyte's basic sites and the acidic silanol ( Si-OH ) groups of the silica gel. Because the −CF2​H group reduces the basicity of the quinoline nitrogen, 2-(difluoromethyl)-8-methoxyquinoline interacts far less strongly with the silica stationary phase.

  • Chromatographic Consequence: This polarity shift dictates that the target difluoromethylated product will exhibit a higher retention factor ( Rf​ ) and elute significantly earlier than the unreacted starting material when using a standard non-polar/polar solvent system (e.g., petroleum ether/ethyl acetate)[3].

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Target + Impurities) DryLoad Dry Loading on Silica (Prevents Band Broadening) Crude->DryLoad Column Flash Chromatography (Gradient: 0% to 15% EtOAc/Pet. Ether) DryLoad->Column Frac1 Early Fractions (Bis-fluorinated Byproducts) Column->Frac1 High Rf (>0.7) Frac2 Target Product 2-(Difluoromethyl)-8-methoxyquinoline Column->Frac2 Medium Rf (~0.45) Frac3 Late Fractions (8-Methoxyquinoline Starting Material) Column->Frac3 Low Rf (<0.2) QC Quality Control (1H & 19F NMR Validation) Frac2->QC

Workflow for the chromatographic isolation of 2-(difluoromethyl)-8-methoxyquinoline.

Experimental Protocol: Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) Optimization

  • Spot the crude reaction mixture alongside a pure standard of 8-methoxyquinoline on a silica gel 60 F254 TLC plate.

  • Develop the plate using a solvent system of 10% Ethyl Acetate in Petroleum Ether (v/v).

  • Visualize under UV light (254 nm). The target 2-(difluoromethyl)-8-methoxyquinoline will appear as a distinct UV-active spot at an Rf​ of approximately 0.45, while the unreacted 8-methoxyquinoline will remain lower on the plate ( Rf​≈0.20 ).

Step 2: Sample Preparation (Dry Loading) Causality: Quinolines are prone to streaking. Dry loading prevents the crude mixture from dissolving in the non-polar eluent and streaking down the column, which is critical for resolving compounds with similar polarities.

  • Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).

  • Add silica gel (300–400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

Step 3: Column Packing and Loading

  • Slurry-pack a glass chromatography column with silica gel (300-400 mesh) using 100% Petroleum Ether. Ensure a flat, even silica bed.

  • Carefully transfer the dry-loaded sample powder onto the top of the silica bed.

  • Add a 1 cm protective layer of clean sea sand to prevent disruption of the sample layer during solvent addition.

Step 4: Gradient Elution

  • Begin elution with 2 column volumes (CV) of 100% Petroleum Ether to flush out highly non-polar impurities (e.g., bis-fluorinated byproducts or residual fluorinating reagents).

  • Transition to a gradient of 5% Ethyl Acetate in Petroleum Ether for 3 CVs.

  • Increase the gradient to 10% Ethyl Acetate in Petroleum Ether. The target 2-(difluoromethyl)-8-methoxyquinoline will elute in this window[3].

  • Collect fractions in 15-20 mL test tubes.

Step 5: Fraction Analysis and Recovery

  • Analyze fractions via TLC. Combine all fractions containing the pure spot at Rf​ 0.45.

  • Concentrate the combined fractions under reduced pressure to yield the purified 2-(difluoromethyl)-8-methoxyquinoline.

Quantitative Data Presentation

The following table summarizes the expected chromatographic and spectroscopic parameters utilized to track and verify the purification process.

Compound / FractionTLC Rf​ (10% EtOAc/Pet. Ether)Elution Window (% EtOAc) 1 H NMR ( −CF2​H Shift) 19 F NMR Shift
Bis-fluorinated Byproducts > 0.700% - 2%N/AN/A
2-(Difluoromethyl)-8-methoxyquinoline 0.45 5% - 10% ~6.71 ppm (t, J≈55 Hz) ~ -114.2 ppm (d)
8-Methoxyquinoline (Starting Material) < 0.2015% - 20%N/AN/A

Quality Control & Self-Validation

To validate the structural integrity and purity of the isolated compound, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. The −CF2​H group provides a highly diagnostic, self-validating splitting pattern:

  • 1 H NMR ( CDCl3​ ): The proton of the difluoromethyl group will appear as a distinct triplet at approximately δ 6.71 ppm. This splitting is caused by geminal coupling with the two adjacent fluorine atoms, exhibiting a characteristically large coupling constant ( 2JHF​≈55.3 Hz)[4].

  • 19 F NMR ( CDCl3​ ): The two fluorine atoms will resonate as a doublet at approximately δ -114.2 ppm, perfectly mirroring the ~55 Hz coupling constant with the adjacent proton[4]. The absence of singlet peaks in the 19 F spectrum confirms the removal of trifluoromethylated or uncoupled fluorinated impurities.

References

  • Source: mdpi.
  • Source: benchchem.
  • This article appeared in a journal published by Elsevier (Preparation of 2-difluoromethyl quinoline)
  • Source: oaji.

Sources

Application

Advanced Application Note: Purification and Recrystallization Protocols for Difluoromethylated Quinolines

Executive Summary The integration of the difluoromethyl (-CF₂H) moiety into N-heteroaromatic scaffolds, particularly quinolines, has become a cornerstone strategy in modern medicinal and agrochemical development. The -CF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the difluoromethyl (-CF₂H) moiety into N-heteroaromatic scaffolds, particularly quinolines, has become a cornerstone strategy in modern medicinal and agrochemical development. The -CF₂H group acts as a lipophilic isostere for carbinol, thiol, hydroxamic acid, and amide groups, offering improved metabolic stability and membrane permeability[1]. While synthetic methodologies—such as DBU-promoted cascade Michael addition/cyclization[1] and copper-mediated cross-coupling[2]—have advanced rapidly, the downstream purification of these compounds presents unique physicochemical challenges.

This application note provides a comprehensive, self-validating protocol for the recrystallization of difluoromethylated quinolines. By leveraging the unique thermodynamic properties of the -CF₂H group, this guide transitions purification from empirical guesswork to a highly controlled, causal methodology.

Mechanistic Principles of -CF₂H Crystallization

The recrystallization of difluoromethylated quinolines cannot be treated identically to their non-fluorinated or trifluoromethylated (-CF₃) analogs. The causality behind solvent selection and cooling kinetics lies in the unique electronic and steric profile of the -CF₂H group:

  • Hydrogen Bond Donor Capacity: Unlike the highly lipophilic and electron-withdrawing -CF₃ group, the -CF₂H proton is weakly acidic and can act as a hydrogen bond donor. This allows it to interact with polar protic solvents (e.g., ethanol, isopropanol).

  • Dipole Moment Alteration: The introduction of the -CF₂H group at the 2- or 4-position of the quinoline ring significantly alters the molecular dipole moment[3], often increasing the risk of "oiling out" (liquid-liquid phase separation) during uncontrolled cooling.

  • Lattice Energy: The planar quinoline core promotes strong π-π stacking, but the steric bulk of the -CF₂H group can disrupt optimal packing if crystallization is forced kinetically rather than thermodynamically.

Crystallization Thermodynamics

To achieve high purity, the crystallization must occur strictly within the metastable zone . Rapid cooling forces the system into the labile zone, leading to spontaneous nucleation that traps impurities and residual synthetic catalysts (e.g., copper or DBU residues) within the crystal lattice.

MetastableZone Undersaturated Undersaturated Solution (Complete Dissolution) SolubilityCurve Solubility Curve (Equilibrium) Undersaturated->SolubilityCurve Cooling Metastable Metastable Zone (Optimal Crystal Growth) SolubilityCurve->Metastable Controlled Cooling NucleationCurve Supersolubility Curve (Spontaneous Nucleation) Metastable->NucleationCurve Further Cooling HighPurity High Purity Crystals Metastable->HighPurity Seeding/Slow Growth Labile Labile Zone (Rapid Precipitation/Oiling Out) NucleationCurve->Labile Crash Cooling Impure Amorphous/Impure Solid Labile->Impure Uncontrolled

Thermodynamic vs. Kinetic pathways in the crystallization of difluoromethylated quinolines.

Thermodynamic Profiling & Solvent Selection

Selecting the correct solvent system is the most critical variable. A mixed solvent system (Solvent/Anti-solvent) is highly recommended[4]. The primary solvent must fully dissolve the compound near its boiling point, while the anti-solvent drastically reduces solubility upon cooling.

Table 1: Optimized Solvent Systems for Difluoromethylated Quinolines

Compound ScaffoldSolvent / Anti-Solvent SystemRatio (v/v)Approx. Dielectric ConstantExpected Yield (%)Expected Purity (HPLC)
2-DifluoromethylquinolineEthanol / Water70:30~4082 - 86%>99.5%
2-DifluoromethylquinolineEthyl Acetate / Hexanes1:3~3.576 - 80%98.5%
4-DifluoromethylquinolineIsopropanol / Water80:20~3585 - 88%>99.0%
8-Hydroxy-2-CF₂H-quinolineMethanol / Toluene1:1~1871 - 75%98.0%

Note: Ethanol/Water is generally preferred due to its green chemistry profile and excellent modulation of the -CF₂H hydrogen bonding network[4].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a specific rationale (causality) and a quality control checkpoint to ensure the integrity of the process.

Workflow Crude Crude Difluoromethylated Quinoline Solvent Solvent Selection (EtOH/H2O) Crude->Solvent Dissolution Thermal Dissolution (70°C) Solvent->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Crystallization Controlled Cooling (5°C/hr to 0°C) Filtration->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Drying Vacuum Drying (Constant Weight) Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Standard workflow for the recrystallization and isolation of difluoromethylated quinolines.

Step 1: Primary Dissolution
  • Weigh 10.0 g of crude difluoromethylated quinoline into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 30 mL of absolute Ethanol.

  • Heat the suspension to 70 °C using an oil bath until complete dissolution is achieved.

  • Causality: High thermal energy overcomes the lattice energy of the crude solid. Ethanol effectively solvates the polar quinoline nitrogen and the -CF₂H moiety.

Step 2: Decolorization and Hot Filtration (Self-Validation Step)
  • Add 0.5 g of activated carbon (Darco) to the hot solution and stir for 10 minutes at 70 °C.

  • Filter the hot mixture rapidly through a pre-warmed pad of Celite into a clean, pre-weighed Erlenmeyer flask.

  • Causality: Activated carbon adsorbs high-molecular-weight polymeric byproducts and colored impurities common in DBU-promoted cascade reactions[1]. Hot filtration prevents premature crystallization in the funnel.

  • Validation Check: The filtrate should be a clear, pale yellow to colorless solution. If dark coloration persists, repeat the carbon treatment.

Step 3: Anti-Solvent Addition and Nucleation
  • Maintain the filtrate at 70 °C.

  • Slowly add 12 mL of hot distilled water (anti-solvent) dropwise via an addition funnel over 15 minutes. Stop the addition immediately if the solution becomes persistently cloudy.

  • If persistent cloudiness occurs, add 1-2 mL of hot Ethanol until the solution clarifies, bringing the system precisely to the saturation point.

  • Causality: Water drastically increases the polarity of the medium, forcing the lipophilic quinoline core toward the edge of the metastable zone. Dropwise addition prevents localized supersaturation, which causes "oiling out".

Step 4: Controlled Cooling (Crystal Growth)
  • Remove the flask from the heat source. Allow it to cool to room temperature (20-25 °C) ambiently at a rate of approximately 5 °C/hour. Do not agitate or stir.

  • Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 2 hours to maximize yield.

  • Causality: Slow cooling maintains the thermodynamic equilibrium within the metastable zone. This allows molecules to orient properly into the crystal lattice via π-π stacking and -CF₂H hydrogen bonding, excluding impurities.

Step 5: Isolation and Washing
  • Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 15 mL of an ice-cold Ethanol/Water mixture (30:70 v/v).

  • Causality: The cold wash removes residual mother liquor containing soluble impurities without redissolving the purified crystal lattice.

Step 6: Drying to Constant Weight
  • Transfer the crystals to a watch glass and dry in a vacuum oven at 40 °C (at <10 mbar) for 12 hours.

  • Validation Check: Weigh the crystals after 12 hours, then dry for an additional 2 hours and re-weigh. A constant weight confirms the complete removal of intercalated solvent molecules.

Analytical Validation & Quality Control

To ensure the trustworthiness of the recrystallization, the isolated product must be validated orthogonally:

  • High-Performance Liquid Chromatography (HPLC): Run against a standard to confirm >99.5% purity. Monitor at 254 nm (quinoline core absorption).

  • ¹⁹F NMR Spectroscopy: The -CF₂H group is highly diagnostic. It typically appears as a doublet (due to coupling with the adjacent proton) with a large geminal coupling constant ( 2JHF​≈54−56 Hz)[5].

  • ¹H NMR Spectroscopy: The proton of the -CF₂H group will appear as a distinct triplet of doublets (or a broad triplet depending on the resolution) in the region of 6.5–7.5 ppm, integrating exactly to 1H[5].

  • Melting Point: A sharp melting point range ( ≤1.5 °C) validates the absence of solvent inclusion and structural impurities within the crystal lattice.

References

  • Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation / A facile synthesis of 2-difluoromethylated quinolines via DBU-promoted cascade Michael addition/cyclization Source: ResearchGate / Tetrahedron URL
  • A remarkably simple route to versatile difluoromethylated molecules Source: The Journal of Organic Chemistry - ACS Publications URL
  • 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene (Recrystallization Protocols)
  • Source: CAS.
  • 4-Position-Selective C–H Perfluoroalkylation and Perfluoroarylation of Six-Membered Heteroaromatic Compounds Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Method

FT-IR spectroscopy of 2-(Difluoromethyl)-8-methoxyquinoline

Application Note: FT-IR Spectroscopic Characterization of 2-(Difluoromethyl)-8-methoxyquinoline Introduction & Mechanistic Rationale 2-(Difluoromethyl)-8-methoxyquinoline is a highly specialized heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: FT-IR Spectroscopic Characterization of 2-(Difluoromethyl)-8-methoxyquinoline

Introduction & Mechanistic Rationale

2-(Difluoromethyl)-8-methoxyquinoline is a highly specialized heterocyclic building block. The incorporation of a difluoromethyl (–CF₂H) group acts as a lipophilic hydrogen bond donor, making it a critical structural motif in modern drug discovery and agrochemical development. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a primary, non-destructive analytical technique to validate the structural integrity of this compound.

Causality of IR Absorption: Infrared spectroscopy relies on changes in the molecular dipole moment during vibrational transitions. In 2-(Difluoromethyl)-8-methoxyquinoline, the highly electronegative fluorine and oxygen atoms create strongly polarized C–F and C–O bonds. Consequently, these functional groups exhibit intense, diagnostic absorption bands that dominate the mid-IR spectrum, allowing for precise structural confirmation and differentiation from non-fluorinated analogs.

Characteristic Vibrational Modes & Data Interpretation

The FT-IR spectrum of 2-(Difluoromethyl)-8-methoxyquinoline is characterized by the complex interplay of the quinoline core, the methoxy ether, and the difluoromethyl group. Table 1 summarizes the diagnostic frequencies expected for this molecule.

Table 1: Diagnostic FT-IR Vibrational Frequencies for 2-(Difluoromethyl)-8-methoxyquinoline

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityMechanistic Causality / Notes
Difluoromethyl (–CF₂H) C–H Stretch2900 – 3000Weak to MediumDistinct from standard aromatic C–H due to fluorine's strong inductive effect [2].
Difluoromethyl (–CF₂H) C–F Asym./Sym. Stretch1050 – 1250Very StrongDriven by a massive dipole moment change; dominates the fingerprint region.
8-Methoxy (–OCH₃) C–O–C Asymmetric Stretch1200 – 1275StrongDiagnostic for aryl ethers; requires careful deconvolution from C–F bands.
Quinoline Ring C=C & C=N Stretch1500 – 1620Medium to StrongSkeletal vibrations of the heteroaromatic system.
Quinoline Ring Aromatic C–H Out-of-Plane Bend650 – 900StrongSpecifically, the 892–649 cm⁻¹ region confirms the substitution pattern [1].

Experimental Workflow Diagram

FTIR_Workflow N1 Compound Selection: 2-(Difluoromethyl)-8-methoxyquinoline N2 ATR Crystal Cleaning & Background Scan N1->N2 N3 Sample Application & Anvil Compression N2->N3 Self-Validation Check N4 Interferogram Acquisition (32 Scans, 4 cm⁻¹ Res) N3->N4 Optimal Pressure N5 Fourier Transform & ATR Correction N4->N5 N6 Vibrational Analysis (C-F, C-O, C=N/C=C) N5->N6

Fig 1: Self-validating ATR-FTIR workflow for 2-(Difluoromethyl)-8-methoxyquinoline analysis.

Step-by-Step Experimental Protocol (ATR-FTIR)

Self-Validating System Design: This protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. ATR eliminates moisture absorption artifacts (which can mask the critical 3000 cm⁻¹ region) and incorporates a mandatory background cleanliness check, ensuring that every spectrum acquired is internally validated against cross-contamination.

Equipment: Bruker Vortex 70 (or equivalent FT-IR spectrometer) equipped with a Diamond ATR accessory [3].

Phase 1: Instrument Initialization & Self-Validation

  • Power on the FT-IR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes to ensure thermal equilibrium.

  • Clean the diamond ATR crystal using a lint-free wipe moistened with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Validation Check: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Inspect the baseline. If any peaks exceed 0.005 absorbance units, repeat the cleaning process. This guarantees the optical path is free of residual organic contaminants.

Phase 2: Sample Application 4. Transfer approximately 2–5 mg of solid 2-(Difluoromethyl)-8-methoxyquinoline directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area. 5. Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, optimized pressure ensures intimate contact between the crystal and the sample. This is strictly required for the evanescent wave to penetrate the solid matrix and produce a high signal-to-noise ratio without distorting the crystal.

Phase 3: Data Acquisition & Processing 6. Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹, utilizing 32 co-added scans at a resolution of 4 cm⁻¹. 7. Apply an ATR correction algorithm via the spectrometer's software. Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the relative peak intensities to match traditional transmission spectra, preventing the artificial inflation of the fingerprint region. 8. Perform a baseline correction to account for any baseline drift caused by the scattering effects of the solid powder.

Analytical Insights & Troubleshooting

  • Spectral Overlap Resolution: A common challenge in analyzing fluorinated methoxyarenes is the overlap of the intense C–F stretching bands (1050–1250 cm⁻¹) with the C–O–C asymmetric stretch of the methoxy group (1200–1275 cm⁻¹). If these bands coalesce into a broad, unresolved envelope, analysts should rely on the secondary diagnostic peak: the C–H stretch of the –CF₂H group at 2900–3000 cm⁻¹[2], which remains isolated and distinct from the aromatic C–H stretches.

  • Electronic Effects on the Quinoline Core: The strongly electron-withdrawing nature of the –CF₂H group at the 2-position pulls electron density away from the quinoline nitrogen. This inductive effect subtly increases the force constant of the adjacent bonds, shifting the C=N stretching frequency to a slightly higher wavenumber compared to unsubstituted 8-methoxyquinoline derivatives [1].

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities Source: ResearchGate URL
  • 2,3,6-Trichloro(difluoromethyl)
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL Source: Semantic Scholar URL
Application

Application Notes and Protocols for the Evaluation of 2-(Difluoromethyl)-8-methoxyquinoline in Antimicrobial Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Quinoline derivatives have historically formed a cornerstone of antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, and strategic functionalization of this privileged scaffold continues to yield promising candidates. This document provides detailed application notes and protocols for the comprehensive evaluation of 2-(Difluoromethyl)-8-methoxyquinoline, a synthetic quinoline derivative, as a potential antimicrobial agent. We present a logical, field-proven workflow from initial potency assessment to preliminary safety and mechanistic profiling, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established methodologies to ensure reproducibility and scientific rigor.

Introduction: The Scientific Rationale

The quinoline core is a well-established pharmacophore present in numerous antibacterial and antifungal drugs. Its planar structure allows for intercalation with microbial DNA, while various functional groups appended to the ring system modulate its spectrum of activity, potency, and pharmacological properties. The subject of this guide, 2-(Difluoromethyl)-8-methoxyquinoline, incorporates two key chemical motifs of significant interest in medicinal chemistry:

  • The 2-(Difluoromethyl) Group: The difluoromethyl (CF2H) group is increasingly utilized in drug design as a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups.[3] It can function as a lipophilic hydrogen bond donor, potentially enhancing target binding affinity and improving metabolic stability.[3] Its introduction can significantly alter the electronic and conformational properties of the parent molecule, offering a pathway to novel biological activities.[4]

  • The 8-Methoxy Group: Substitution at the 8-position of the quinoline ring has been shown to influence the compound's properties. For instance, an 8-methoxy group in certain fluoroquinolones has been demonstrated to reduce photogeneration of oxidative DNA damage, suggesting a potential for an improved safety profile.[5] Furthermore, 8-hydroxyquinolines, a related class, are known for their potent antimicrobial activity, often linked to their ability to chelate metal ions essential for microbial survival.[6][7][8]

The unique combination of these groups on the quinoline scaffold makes 2-(Difluoromethyl)-8-methoxyquinoline a compelling candidate for investigation in antimicrobial drug discovery programs.

The Antimicrobial Screening Cascade: A Strategic Workflow

A systematic approach is crucial for the efficient evaluation of a novel chemical entity. The following workflow outlines a standard screening cascade, progressing from broad activity screening to more focused safety and mechanistic studies.

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Safety Assessment cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Compound Synthesis & Characterization (2-(Difluoromethyl)-8-methoxyquinoline) B Minimum Inhibitory Concentration (MIC) Assay A->B Test Compound C Activity against diverse panel: - Gram-positive bacteria - Gram-negative bacteria - Fungi (e.g., Candida) B->C Determine Potency D Cytotoxicity Assay (e.g., MTT, LDH) C->D Active Hits F Bactericidal vs. Bacteriostatic Assay (MBC) C->F Active Hits E Determination of Selectivity Index (SI) D->E Compare IC50 vs. MIC G Membrane Permeability Assay E->G Proceed with Selective Compounds H Nucleic Acid Interaction Assay G->H I Target Identification (e.g., Affinity Chromatography) H->I

Figure 1. A logical workflow for evaluating novel antimicrobial candidates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the core assays in the screening cascade. These are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research practices.[9][10]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Application Note: The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[1][11] It determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1][10] This protocol is adapted for a 96-well microtiter plate format, which is suitable for screening against multiple organisms.[12]

Materials:

  • 2-(Difluoromethyl)-8-methoxyquinoline (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well, flat-bottom, sterile microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism[12]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Test Compound Stock:

    • Prepare a 10 mg/mL stock solution of 2-(Difluoromethyl)-8-methoxyquinoline in DMSO. Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

    • Further dilute the stock solution in CAMHB to achieve a concentration twice the highest concentration to be tested (e.g., 256 µg/mL).[9]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.[9]

    • Add 200 µL of the 2x concentrated compound solution (from step 1) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.[9]

    • Well 11 will serve as the growth control (no compound).[9]

    • Well 12 will serve as the sterility control (no bacteria).[9]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate (18-24 hours old).[12]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][12]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[1][12]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[9][12]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][12]

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Protocol 2: Assessment of Mammalian Cell Cytotoxicity via MTT Assay

Application Note: It is critical to assess whether an antimicrobial compound is selectively toxic to microbes and not to host cells. The MTT assay is a rapid, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[12] Live cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 2-(Difluoromethyl)-8-methoxyquinoline (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Humidified 5% CO₂ incubator (37°C)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12][13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium at 2x the final desired concentrations.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include untreated cells (vehicle control) and wells with medium only (blank control).[12]

    • Incubate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the purple crystals.[13]

    • Add 150 µL of DMSO to each well to dissolve the formazan.[13] Gently agitate the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Framework for Mechanism of Action (MoA) Investigation

Application Note: Understanding how a compound kills or inhibits a microbe is vital for its development. MoA studies can reveal the molecular target and help predict potential resistance mechanisms.[14][15] Since the specific target of 2-(Difluoromethyl)-8-methoxyquinoline is unknown, a series of assays targeting major cellular pathways is recommended.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-(Difluoromethyl)-8-methoxyquinoline

Introduction: A Strategic Approach to a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antican...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The subject of this guide, 2-(Difluoromethyl)-8-methoxyquinoline, represents a novel chemical entity designed to leverage these inherent characteristics while introducing unique physicochemical properties through strategic substitutions.

The incorporation of a difluoromethyl (-CF2H) group at the 2-position is a key design feature. The -CF2H group acts as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities. This substitution is known to enhance metabolic stability, improve membrane permeability, and potentially increase binding affinity with biological targets due to its strong electron-withdrawing nature and ability to form weak hydrogen bonds[4][5][6]. The 8-methoxy group, an electron-donating moiety, further modulates the electronic properties and lipophilicity of the quinoline ring system, which can influence its interaction with cellular targets.

Given the established activities of related quinoline compounds and the properties conferred by the difluoromethyl group, we hypothesize that 2-(Difluoromethyl)-8-methoxyquinoline is a promising candidate for investigation in oncology and neuroinflammation. This document provides a comprehensive suite of in vitro assays to systematically evaluate its biological effects, focusing on its potential as an anti-proliferative and anti-neuroinflammatory agent. The protocols herein are designed to be self-validating systems, providing researchers with the tools to rigorously assess the compound's mechanism of action.

Part 1: Assessment of Anti-Proliferative and Cytotoxic Activity

Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines[7][8][9]. The initial evaluation of 2-(Difluoromethyl)-8-methoxyquinoline should focus on quantifying its impact on cancer cell viability and proliferation.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Difluoromethyl)-8-methoxyquinoline in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity[10].

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve[10].

Colony Formation Assay for Long-Term Proliferative Potential

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. It provides insight into the long-term cytotoxic or cytostatic effects of a compound.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with 2-(Difluoromethyl)-8-methoxyquinoline at concentrations below and near the predetermined IC₅₀ value (e.g., 0, 0.1, 0.5, 1.0 µM) for 7-14 days. The medium should be replaced with fresh compound-containing medium every 2-3 days.

  • Colony Formation: Monitor the plates until visible colonies (typically >50 cells) form in the control wells.

  • Fixation and Staining: Wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 30 minutes, and then stain with 0.1% crystal violet solution for 30 minutes[7].

  • Analysis: Wash away excess stain with water and allow the plates to dry. Count the number of colonies in each well. The results will demonstrate the compound's ability to inhibit long-term cell proliferation in a concentration-dependent manner[8].

Part 2: Investigating the Impact on Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity and is implicated in both cancer and neurodegenerative diseases[11][12]. Given that the electron transport chain is a major source of reactive oxygen species (ROS), it is crucial to investigate the compound's effect on mitochondrial respiration and ROS production[13].

Mitochondrial Respiration Analysis via Oxygen Consumption Rate (OCR)

Measuring the oxygen consumption rate (OCR) is a direct assessment of mitochondrial electron transport chain (ETC) activity and oxidative phosphorylation (OXPHOS)[11][12].

Workflow for OCR Analysis:

OCR_Workflow A Seed cells in Seahorse XF plate B Treat with 2-(Difluoromethyl)-8-methoxyquinoline (various concentrations, acute or chronic) A->B C Equilibrate cells in assay medium (37°C, no CO2) B->C D Measure Basal Respiration C->D E Inject Oligomycin (ATP Synthase Inhibitor) D->E Assay Step 1 F Measure ATP-Linked Respiration & Proton Leak E->F G Inject FCCP (Uncoupler) F->G Assay Step 2 H Measure Maximal Respiration & Spare Capacity G->H I Inject Rotenone/Antimycin A (Complex I/III Inhibitors) H->I Assay Step 3 J Measure Non-Mitochondrial Respiration I->J

Caption: Workflow for assessing mitochondrial respiration using sequential inhibitor injections.

Protocol:

  • Cell Culture: Seed appropriate cells (e.g., cancer cell lines or primary neurons) in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.

  • Compound Treatment: Treat cells with various concentrations of 2-(Difluoromethyl)-8-methoxyquinoline for a specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator[12].

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge. Load the inhibitor compounds into the injection ports: Port A (Oligomycin), Port B (FCCP), Port C (Rotenone & Antimycin A).

  • Assay Execution: Place the cell culture plate into the analyzer. The instrument will measure the basal OCR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function: ATP production, proton leak, maximal respiration, and spare respiratory capacity[12][14].

Measurement of Intracellular Reactive Oxygen Species (ROS)

An imbalance between ROS production and antioxidant defenses leads to oxidative stress, which can damage cellular components and trigger signaling pathways related to apoptosis or inflammation[15][16].

Protocol using CellROX Green Reagent:

  • Cell Preparation: Culture cells in a 96-well plate (black, clear bottom) to ~80% confluency.

  • Treatment: Treat cells with 2-(Difluoromethyl)-8-methoxyquinoline at various concentrations for the desired time. Include a positive control (e.g., tert-butyl hydroperoxide) and a vehicle control.

  • Probe Loading: Remove the treatment medium and add fresh medium containing CellROX® Green Reagent (final concentration ~5 µM). Incubate for 30-60 minutes at 37°C, protected from light. CellROX reagents are non-fluorescent in a reduced state and fluoresce upon oxidation by ROS[15].

  • Washing: Gently wash the cells three times with warm PBS.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX Green). An increase in fluorescence indicates an increase in intracellular ROS levels[17].

Quantitative Data Summary (Hypothetical)

AssayCell LineParameter MeasuredExpected Outcome with 2-(Difluoromethyl)-8-methoxyquinolineConcentration Range (µM)
MTT Assay HCT116IC₅₀Dose-dependent decrease in cell viability0.1 - 100
Colony Formation HCT116Colony NumberInhibition of colony formation0.1 - 5
OCR Analysis A549Basal RespirationPotential decrease, indicating ETC inhibition1 - 25
OCR Analysis A549Maximal RespirationSignificant decrease, indicating reduced metabolic potential1 - 25
ROS Production A549FluorescencePotential increase, indicating oxidative stress1 - 25

Part 3: Evaluation of Anti-Neuroinflammatory Activity

Neuroinflammation, primarily driven by activated microglia, is a key factor in the pathology of neurodegenerative diseases[18][19]. Compounds that can modulate microglial activation are of significant therapeutic interest.

Assessing Effects on Microglial Activation (Nitric Oxide Production)

Activated microglia release pro-inflammatory mediators, including nitric oxide (NO)[18][20]. The Griess assay can be used to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Cell Culture: Culture BV2 microglial cells in 96-well plates until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-(Difluoromethyl)-8-methoxyquinoline for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include control wells: untreated, vehicle + LPS, and compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in absorbance indicates inhibition of NO production[21].

Analysis of Pro-inflammatory Cytokine Expression

The expression of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of neuroinflammation[20]. This can be measured at the protein level using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol (ELISA for TNF-α):

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated BV2 cells treated as described in the NO assay (Section 3.1).

  • ELISA Procedure: Perform the ELISA using a commercial kit according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for TNF-α.

    • Adding the collected supernatants and standards to the wells.

    • Incubating to allow TNF-α to bind to the capture antibody.

    • Washing and adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Quantify the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Investigating a Key Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation[18]. Its activation involves the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_active_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_complex p65/p50/IκBα (Inactive) Degradation Degradation IkBa->Degradation Ubiquitination & Degradation p65 p65 p50 p50 p65_active p65 (P) NFkB_complex->p65_active Releases p50_active p50 NFkB_complex->p50_active Releases p65_nuc p65 (P) p65_active->p65_nuc Translocation p50_nuc p50 p65_active->p50_nuc Translocation p50_active->p65_nuc Translocation p50_active->p50_nuc Translocation DNA DNA (κB site) p65_nuc->DNA Binds p50_nuc->DNA Binds Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription Compound 2-(Difluoromethyl)- 8-methoxyquinoline Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Protocol (Western Blot for Phospho-IκBα):

  • Cell Lysis: Treat BV2 cells with LPS and/or the compound for a short duration (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight with a primary antibody specific for phosphorylated IκBα (p-IκBα).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total IκBα or a loading control (e.g., GAPDH) to normalize the data. A decrease in the p-IκBα/total IκBα ratio indicates inhibition of the NF-κB pathway[18][20].

References

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent Technologies. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • Girst, S., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences, 75(18), 3349–3382. Retrieved from [Link]

  • Lanza, I. R., & Nair, K. S. (2010). Mitochondrial Metabolic Function Assessed In Vivo and In Vitro. Current Opinion in Clinical Nutrition and Metabolic Care, 13(5), 511–517. Retrieved from [Link]

  • Fisher-Wellman, K. H., & Neufer, P. D. (2012). Measuring Mitochondrial Function in Diabetes. Diabetes, 61(4), 771–781. Retrieved from [Link]

  • Clift, M. J. D., & Stone, V. (2012). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. Nanotoxicology, 6(5), 518–527. Retrieved from [Link]

  • Wang, Y., et al. (2018). Assessing Mitochondrial Membrane Potential. Journal of Visualized Experiments, (134), e57262. Retrieved from [Link]

  • Agarwal, A., et al. (2015). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. In Oxidative Stress in Applied Basic Research and Clinical Practice. Springer. Retrieved from [Link]

  • Chen, Y.-F., et al. (2018). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. International Journal of Molecular Sciences, 19(9), 2736. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6296. Retrieved from [Link]

  • Wang, W., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Pharmaceuticals, 15(10), 1278. Retrieved from [Link]

  • Kim, H., et al. (2022). Identification of Potential Anti-Neuroinflammatory Inhibitors from Antarctic Fungal Strain Aspergillus sp. SF-7402 via Regulating the NF-κB Signaling Pathway in Microglia. Marine Drugs, 20(3), 193. Retrieved from [Link]

  • Meyskens, F. L., & Gerner, E. W. (2009). Difluoromethylornithine: The Proof is in the Polyamines. Journal of the National Cancer Institute, 101(12), 834–835. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. International Journal of Molecular Sciences, 24(8), 7108. Retrieved from [Link]

  • Chan, L.-P. (2018). Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. Journal of Pharma Care Health Systems, 5. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 64(15), 11476–11493. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1), 1-8. Retrieved from [Link]

  • Kumar, S., et al. (2023). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Retrieved from [Link]

  • Pokhrel, S., et al. (2022). Bidirectional Responses of Eight Neuroinflammation-Related Transcriptional Factors to 64 Flavonoids in Astrocytes with Transposable Insulated Signaling Pathway Reporters. ACS Chemical Neuroscience, 13(5), 613–623. Retrieved from [Link]

  • Zhang, Y., et al. (2024). TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer's Disease: A Multi-Omics Analysis. International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]

  • de Sousa, J. S., & D'hooghe, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5438. Retrieved from [Link]

  • Cleveland Clinic. (2023). Network-based analyses uncover how neuroinflammation-causing microglia in Alzheimer's disease form. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Sayed, M. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4301. Retrieved from [Link]

  • Peng, J.-B., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. Retrieved from [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Retrieved from [Link]

  • Lee, H., et al. (2018). Synthetic 3′,4′-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model. Biomolecules & Therapeutics, 26(2), 164–172. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 2-(Difluoromethyl)-8-methoxyquinoline Synthesis

Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs). The difluoromethyl group is a crucial substituent in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, and amino groups, often enhancing the metabolic stability and efficacy of drug candidates.[1][2] This resource provides detailed protocols and data-driven insights to address common challenges in synthesizing this valuable quinoline derivative.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing a difluoromethyl group onto a quinoline ring?

A1: The introduction of a difluoromethyl (-CF2H) group onto a quinoline scaffold can be achieved through several methods, primarily categorized as either direct C-H difluoromethylation or construction of the quinoline ring with a pre-difluoromethylated building block.

  • Direct C-H Difluoromethylation: This is a modern and increasingly popular approach where a C-H bond on the quinoline ring is directly converted to a C-CF2H bond.[3] This is often achieved using radical-based methods. Reagents like zinc dialkylsulfinate salt (DFMS, Zn(SO2CF2H)2) in the presence of an oxidant can generate the CF2H radical for addition to the heterocycle.[4][5] Another method involves the use of difluoroacetic acid (CF2HCOOH) with a palladium catalyst and an oxidant like K2S2O8.[3] These methods, however, can sometimes lead to mixtures of isomers (e.g., C-2, C-3, and C-4 substituted products), and regioselectivity can be a challenge.[3]

  • Building Block Approach: This strategy involves using a starting material that already contains the difluoromethyl group and then constructing the quinoline ring around it. For instance, a substituted aniline can be reacted with a difluoromethyl-containing carbonyl compound or its equivalent through classic quinoline syntheses like the Doebner-von Miller or Combes reactions.[6][7] A metal-free [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids has also been reported as a concise method to access 2-fluoroalkylated quinolines.[8]

Q2: I am observing low yields in my direct difluoromethylation of 8-methoxyquinoline. What are the likely causes?

A2: Low yields in direct C-H difluoromethylation reactions are common and can often be attributed to several factors:

  • Sub-optimal Reaction Conditions: The efficiency of radical difluoromethylation is highly dependent on the specific reagents, solvents, temperature, and reaction time. For instance, in palladium-catalyzed reactions with difluoroacetic acid, the concentration of the palladium complex, the choice of oxidant (and its equivalents), and the solvent system (e.g., acetonitrile/water) are critical.[3]

  • Reagent Quality and Stability: The difluoromethylating reagent's purity and stability are paramount. Some reagents can be sensitive to moisture or air. Ensure that reagents are of high purity and handled under appropriate conditions (e.g., under an inert atmosphere if necessary).

  • Formation of Isomeric Byproducts: Direct difluoromethylation can lead to a mixture of C-2, C-3, and C-4 isomers.[3] The electronic and steric properties of the 8-methoxyquinoline substrate will influence the regioselectivity. The formation of multiple isomers will inherently lower the yield of the desired 2-substituted product.

  • Decomposition of Starting Material or Product: The reaction conditions, particularly elevated temperatures or the presence of strong oxidants, might lead to the degradation of the starting material or the desired product. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent over-reaction.

Q3: What are the main side products to expect during the synthesis of 2-(Difluoromethyl)-8-methoxyquinoline?

A3: Besides the desired product, several side products can form depending on the synthetic route:

  • Isomeric Products: In direct C-H difluoromethylation, the formation of 3-(difluoromethyl)-8-methoxyquinoline and 4-(difluoromethyl)-8-methoxyquinoline are the most common side products.[3]

  • Oxidized Byproducts: The use of strong oxidizing agents can lead to the formation of quinolinone byproducts.

  • Products from Incomplete Reactions: Unreacted starting material (8-methoxyquinoline) will be present if the reaction does not go to completion.

  • Polymeric Materials: The Skraup synthesis, a classic method for quinoline synthesis, is known to produce polymeric byproducts which can complicate purification.[9]

Q4: How can I effectively monitor the progress of my synthesis?

A4: The progress of the reaction should be monitored diligently to ensure optimal yield and minimize side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product.[3] Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying different spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, ¹⁹F NMR is a powerful tool to directly observe the formation of the difluoromethylated product and can even be used to quantify the conversion.[3]

II. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of 2-(Difluoromethyl)-8-methoxyquinoline.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst For palladium-catalyzed reactions, ensure the catalyst is active. If it's old or has been improperly stored, its activity may be diminished. Consider using a fresh batch of catalyst. The choice of palladium complex can also be critical; for example, Pd(PPh3)4Cl2 has been reported to be effective.[3]
Inappropriate Solvent System The solvent plays a crucial role in solubilizing the reagents and influencing the reaction kinetics. For radical difluoromethylations, a mixture of an organic solvent like acetonitrile and water is often used.[3] Experiment with different solvent ratios to optimize the reaction.
Incorrect Temperature Radical reactions are often sensitive to temperature. If the temperature is too low, the reaction may not initiate. If it's too high, it could lead to reagent decomposition. The optimal temperature needs to be determined empirically, but a starting point of 50°C has been reported for some direct difluoromethylations.[3]
Presence of Inhibitors Trace impurities in the starting materials or solvents can act as radical inhibitors, quenching the desired reaction. Ensure high-purity reagents and solvents are used.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps & Explanation
Nature of the Direct C-H Functionalization Direct C-H functionalization on a quinoline ring can inherently lead to a mixture of isomers. The electron-donating methoxy group at the 8-position will influence the electron density of the quinoline ring system, directing the substitution pattern.
Steric Hindrance The difluoromethyl group will preferentially add to the less sterically hindered positions. The C-2 and C-4 positions are generally more reactive in quinoline.
Reaction Conditions Altering the reaction conditions, such as the catalyst, solvent, and temperature, can sometimes influence the regioselectivity. A systematic screening of these parameters may be necessary to favor the formation of the desired 2-substituted isomer.
Alternative Synthetic Route If direct difluoromethylation consistently gives poor regioselectivity, consider a building block approach. Synthesizing the quinoline ring from a pre-difluoromethylated precursor will ensure the correct regiochemistry.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps & Explanation
Similar Polarity of Product and Byproducts Isomeric byproducts often have very similar polarities, making their separation by column chromatography challenging.
Presence of Polymeric Material Some synthetic routes can generate high molecular weight polymers that can interfere with purification.
Product Instability The product may be unstable on silica gel.
Purification Optimization
  • Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve the separation of isomers. Using a high-performance flash chromatography system can provide better resolution.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[10] Test various solvents or solvent mixtures to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure product.

III. Experimental Protocols

Protocol 1: Direct C-2 Difluoromethylation of 8-Methoxyquinoline (Adapted from Literature)

This protocol is a representative procedure for the direct difluoromethylation of a quinoline derivative.[3]

Materials:

  • 8-Methoxyquinoline

  • Palladium complex (e.g., Pd(PPh3)4Cl2, 0.5 mol%)

  • Silver nitrate (AgNO3, 0.5 equiv.)

  • Potassium persulfate (K2S2O8, 5 equiv.)

  • Difluoroacetic acid (CF2HCOOH, 2 equiv.)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 10 mL round-bottom flask, add 8-methoxyquinoline (1 equiv.), the palladium complex (0.5 mol%), AgNO3 (0.5 equiv.), and K2S2O8 (5 equiv.).

  • Add acetonitrile (1 mL) followed by water (0.5 mL).

  • Introduce the difluoromethylating reagent, difluoroacetic acid (2 equiv.).

  • Stir the mixture at 50°C for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Add saturated NaHCO3 solution (20 mL) to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterValue/ConditionRationale
Temperature 50°CBalances reaction rate and reagent stability.
Reaction Time 6 hoursShould be optimized by monitoring with TLC.
Solvent System Acetonitrile/WaterA common solvent mixture for radical reactions.
Oxidant K2S2O8A strong oxidant to facilitate the radical process.
Catalyst Loading 0.5 mol%A typical catalyst loading for cross-coupling reactions.

IV. Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Reagent Quality Purity & Activity start->check_reagents check_conditions Reaction Conditions Temp, Time, Solvent start->check_conditions check_side_reactions Side Reactions Isomers, Decomposition start->check_side_reactions optimize_reagents Use Fresh Reagents/ Catalyst check_reagents->optimize_reagents Sub-optimal optimize_conditions Systematic Screening of Temp, Solvent, Time check_conditions->optimize_conditions Sub-optimal analyze_byproducts LC-MS/NMR Analysis of Crude Mixture check_side_reactions->analyze_byproducts Suspected successful_synthesis Improved Yield optimize_reagents->successful_synthesis optimize_conditions->successful_synthesis analyze_byproducts->successful_synthesis

Caption: A decision tree for troubleshooting low yields.

General Synthetic Workflow

synthetic_workflow reagents 1. Reagent Preparation (8-Methoxyquinoline, Catalyst, etc.) reaction_setup 2. Reaction Setup (Solvent Addition, Inert Atmosphere if needed) reagents->reaction_setup reaction 3. Reaction (Heating & Stirring) reaction_setup->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography, Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis.

V. References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 2-Methoxyquinoline. BenchChem.

  • Jiang, N., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters, 21(7), 1984–1988.

  • ResearchGate. (2026). Alternative pathways of cyclization of methyl- and difluoromethyl-3-oxo esters with α,β-enals and 2-aminomethylaniline into pyrido[2,1-b]quinazolines. Request PDF.

  • Nan, J., Hu, Y., Chen, P., & Ma, Y. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal.

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

  • Hu, C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14758-14771.

  • MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6.

  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

  • ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions.

  • Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.

  • Pour, M., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 20(12), 22134-22154.

  • Google Patents. (n.d.). WO2003093239A2 - Process for the preparation of quinoline derivatives.

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.

  • ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

  • ACS Publications. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters.

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

  • Chemical Review and Letters. (2025). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins.

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • Royal Society of Chemistry. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives.

  • Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(46), 18572-18575.

  • Royal Society of Chemistry. (n.d.). New synthetic approaches for the construction of difluoromethylated architectures.

  • Chemistry World. (2012). Simple one stop shop for difluoromethylation.

  • BenchChem. (2025). Technical Support Center: High-Purity 8-Methoxyquinoxalin-5-ol Isolation.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Difluoromethyl)-8-methoxyquinoline

Welcome to the Application Scientist Support Hub. The incorporation of the difluoromethyl (-CF₂H) group into N-heterocycles is a critical transformation in modern drug discovery, as the -CF₂H moiety acts as a highly effe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The incorporation of the difluoromethyl (-CF₂H) group into N-heterocycles is a critical transformation in modern drug discovery, as the -CF₂H moiety acts as a highly effective lipophilic bioisostere for hydroxyl, thiol, and amine groups[1]. However, the late-stage C-H functionalization of 8-methoxyquinoline to yield 2-(Difluoromethyl)-8-methoxyquinoline is notoriously fraught with chemoselectivity and regioselectivity challenges.

This technical guide provides a deep-dive into troubleshooting common byproducts, explains the mechanistic causality behind experimental choices, and offers a self-validating protocol for optimized synthesis.

Mechanistic Diagnostic Workflow

The following decision tree outlines the logical progression for diagnosing and resolving the three most common byproducts encountered during the difluoromethylation of 8-methoxyquinoline.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / 19F-NMR) Cond1 Is M-14 (Demethylation) detected? Start->Cond1 Act1 Lower Temp to <80°C Remove Lewis Acids Cond1->Act1 Yes Cond2 Are N-CF2H salts present? Cond1->Cond2 No Act1->Cond2 Act2 Switch from Carbene to Radical CF2H Source Cond2->Act2 Yes Cond3 Is C-4 regioisomer >10%? Cond2->Cond3 No Act2->Cond3 Act3 Add TFA (1.2 eq) to direct Minisci attack Cond3->Act3 Yes Success Optimized C-2 Difluoromethylation Cond3->Success No Act3->Success

Diagnostic workflow for identifying and resolving common byproducts in 8-methoxyquinoline difluoromethylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction yielding predominantly N-difluoromethyl quinolinium salts instead of the C-2 product?

  • Causality: The quinoline nitrogen is highly nucleophilic. When utilizing electrophilic difluorocarbene sources (such as BrCF₂CO₂Et with a base or ClCF₂H), the nitrogen lone pair rapidly attacks the carbene intermediate[2]. This forms an N-difluoromethyl ylide or a stable quaternary quinolinium salt, completely bypassing the desired C-H activation pathway.

  • Solution: Shift the mechanistic pathway from a two-electron carbene process to a single-electron radical process. Utilizing a radical difluoromethylating agent (e.g., Zinc difluoromethanesulfinate, commonly known as DFMS or Baran's reagent) generates an electrophilic •CF₂H radical. Because the radical is electrophilic, it preferentially attacks the electron-deficient C-2 or C-4 positions of the quinoline ring rather than the nitrogen atom[1].

Q2: LC-MS analysis reveals a major byproduct with a mass of [M-14]. What is causing this?

  • Causality: A mass loss of 14 Da corresponds to the loss of a methylene unit, indicating the demethylation of the 8-methoxy group to yield 2-(difluoromethyl)quinolin-8-ol. The oxygen atom of the 8-methoxy group can coordinate with Lewis acidic metals (like Cu or Fe catalysts often used in radical initiation) or be cleaved by harsh basic nucleophiles at elevated temperatures (>100°C).

  • Solution: Avoid strong Lewis acids. If a metal catalyst is required, use strongly coordinating ligands to prevent the metal from binding to the 8-methoxy oxygen. Alternatively, use metal-free photoredox catalysis or mild oxidants (like tert-butyl hydroperoxide, TBHP) at ambient temperatures to initiate the radical cascade without cleaving the ether bond.

Q3: How do I control the regioselectivity between the C-2 and C-4 positions?

  • Causality: In a Minisci-type radical addition, the •CF₂H radical will attack the most electron-deficient positions of the heteroaromatic ring, which are C-2 and C-4. Without stereoelectronic bias, this often results in a nearly 1:1 mixture of these regioisomers.

  • Solution: Introduce an acidic additive (e.g., Trifluoroacetic acid, TFA). Protonating the quinoline nitrogen lowers the LUMO of the entire ring, but it disproportionately increases the electrophilicity at the C-2 position due to its direct proximity to the positively charged nitrogen. Furthermore, the steric bulk of the 8-methoxy group slightly shields the C-8/N-1 face, which can be leveraged by using a biphasic solvent system (like DCM/H₂O) to kinetically favor C-2 attack.

Quantitative Byproduct Distribution

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the synthesis of 2-(Difluoromethyl)-8-methoxyquinoline.

Reaction Condition / Reagent SystemTarget (C-2 CF₂H) YieldN-Alkylation ByproductDemethylation (8-OH)C-4 Regioisomer
BrCF₂CO₂Et + K₂CO₃ (DMF, 80°C) < 10%> 60% 5%< 5%
TMSCF₂H + AgF (DCM, 40°C) 35%15%25% 10%
Zn(SO₂CF₂H)₂ + TBHP (DCM/H₂O, RT) 45%< 2%< 2%40%
Zn(SO₂CF₂H)₂ + TBHP + TFA (DCM/H₂O, RT) 78% < 1%< 1%12%

Data represents typical LC-MS area percentages. The addition of TFA in the final row demonstrates the critical role of protonation in steering regioselectivity and suppressing N-alkylation.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following step-by-step protocol employs the optimized Minisci-type radical addition. This protocol is designed as a self-validating system, meaning each phase contains observable checkpoints to confirm the reaction is proceeding correctly.

Methodology: Minisci C-H Difluoromethylation of 8-Methoxyquinoline

Step 1: Substrate Activation (Protonation)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (1.0 mmol, 159 mg) in 5.0 mL of Dichloromethane (DCM).

  • Slowly add Trifluoroacetic acid (TFA, 1.2 mmol, 92 µL) dropwise at room temperature.

  • Validation Check: The solution should transition from colorless to a pale yellow tint, indicating the formation of the highly electrophilic quinolinium trifluoroacetate salt.

Step 2: Radical Precursor Introduction

  • Add Zinc difluoromethanesulfinate (DFMS, 2.5 mmol, 738 mg) to the organic layer.

  • Add 2.0 mL of deionized water to create a biphasic system. The biphasic nature prevents the over-accumulation of reactive intermediates in the organic phase, minimizing over-fluorination and unwanted polymerizations.

Step 3: Oxidative Initiation

  • Cool the biphasic mixture to 0°C using an ice bath.

  • Dropwise, add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol, 415 µL) over 5 minutes.

  • Remove the ice bath and allow the reaction to stir vigorously at room temperature for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material (Rf ~0.3) should disappear, replaced by a new, less polar UV-active spot (Rf ~0.5).

Step 4: Quenching and Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Take a crude ¹⁹F-NMR aliquot in CDCl₃. A successful reaction is validated by the presence of a distinct doublet at approximately -114 ppm to -115 ppm with a large coupling constant (J ≈ 55 Hz), which is the hallmark signature of the C(sp²)-CF₂H group[3].

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% Ethyl Acetate in Hexanes).

  • Isolate the target 2-(Difluoromethyl)-8-methoxyquinoline as a pale yellow oil or crystalline solid.

References

  • Title: Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs Source: OAJI / Vietnam Journal of Science, Technology and Engineering URL
  • Title: N-Selective Difluoromethylation of 4-Hydroxyquinolines Source: Organic Letters - ACS Publications URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs Source: Vietnam Journal of Science, Technology and Engineering URL

Sources

Troubleshooting

Technical Support Center: Radical C-H Difluoromethylation of Heterocycles

Troubleshooting Guides, FAQs, and Standard Operating Procedures Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with late-st...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Standard Operating Procedures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with late-stage functionalization—specifically, the radical C-H difluoromethylation of heterocycles. While the difluoromethyl (•CF₂H) radical is a highly desirable bioisostere for hydroxyl and thiol groups, its aggressive reactivity often leads to complex side reactions.

This guide moves beyond basic product inserts. It provides the mechanistic causality behind experimental failures and delivers actionable, self-validating solutions to optimize your synthetic workflows.

Part 1: Visualizing the Core Problem

To troubleshoot effectively, we must first isolate where the reaction deviates from the desired pathway. The diagram below illustrates the critical junction where the •CF₂H radical interacts with the activated heterocycle, highlighting the competing trajectories that lead to common side products.

G Precursor CF₂H Radical Precursor Activation Activation (Photoredox/Oxidant) Precursor->Activation Radical •CF₂H Radical Activation->Radical Intermediate Radical Adduct Intermediate Radical->Intermediate Heterocycle Heterocycle Substrate Protonation Protonation (Lowers LUMO) Heterocycle->Protonation ActivatedHet Activated Heterocycle Protonation->ActivatedHet ActivatedHet->Intermediate Desired Desired Product (Mono-CF₂H) Intermediate->Desired SET / -H⁺ Side1 Side Reaction: Over-alkylation Intermediate->Side1 Excess Radical Side2 Side Reaction: Regioisomers Intermediate->Side2 Poor Site Selectivity Side3 Side Reaction: Protodefluorination Intermediate->Side3 Solvent H-Abstraction

Caption: Mechanistic pathway of Minisci-type C-H difluoromethylation and competing side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I getting a complex mixture of regioisomers instead of a single difluoromethylated product? Causality: The Minisci reaction relies on the addition of a nucleophilic carbon-centered radical (•CF₂H) to a protonated, electron-deficient heterocycle[1]. Because heterocycles like pyridine possess multiple electron-deficient sites (e.g., C2 and C4), the radical can attack multiple positions with similar activation energies, leading to intractable isomer mixtures. Solution: Regiocontrol requires manipulating the electronic or steric environment of the substrate. To force para-selectivity (C4), you can utilize an oxazino-pyridine switch or transient directing groups[2]. Alternatively, lowering the reaction temperature to 0 °C during the radical addition phase significantly enhances para-selectivity by differentiating the activation energies of the competing transition states[2].

Q2: How do I suppress over-alkylation (bis-difluoromethylation)? Causality: The introduction of a difluoromethyl group alters the electronics of the heterocycle, but not always enough to completely deactivate it against a second radical attack. If the local concentration of the •CF₂H radical is too high, over-alkylation becomes a dominant side reaction. Solution: Transitioning from batch to continuous flow chemistry is highly effective. Using low-cost 3D printed photoflow reactors ensures a precise, low steady-state concentration of radicals, minimizing multi-addition events[3]. If restricted to batch setups, strictly control the stoichiometry of the precursor (maximum 1.5 equivalents) and ensure vigorous stirring to prevent localized concentration spikes.

Q3: I am using Zinc Difluoromethanesulfinate (Baran's Reagent) with TBHP, but my yields are low and I see N-oxidation side products. What is wrong? Causality: Zinc difluoromethanesulfinate (DFMS) is an excellent bench-stable precursor[4][5]. However, it requires a chemical oxidant like tert-butyl hydroperoxide (TBHP) to generate the radical. Excess or rapidly added TBHP can prematurely oxidize the nitrogen atom of your heterocycle (forming an N-oxide) or degrade the sulfinate before it can engage the substrate. Solution: Implement a slow-addition protocol for the oxidant using a syringe pump over 2 to 4 hours. Alternatively, pivot to an oxidant-free or green-oxidant photoredox system, which completely bypasses the need for harsh peroxides[6].

Q4: My substrate undergoes protodefluorination or halogen abstraction instead of the desired C-H functionalization. How can I prevent this? Causality: The •CF₂H radical is highly reactive. If the target heterocycle is not sufficiently activated (protonated), the radical will seek the lowest energy pathway available. This often involves abstracting a hydrogen atom from ethereal solvents (THF, Et₂O) or reacting with halide impurities[1]. Solution: Switch to non-hydrogen-atom-donating solvents such as anhydrous DMSO, acetonitrile, or water mixtures. If using chloride or bromide-based precursors, the addition of silver salts (e.g., Ag₂CO₃) can scavenge loose halides, suppressing chloro-alkylation side reactions and modulating the oxidation potential[1].

Part 3: Quantitative Data Summary

To aid in reagent selection, the following table summarizes the performance metrics and dominant side reactions associated with common difluoromethylating agents.

Radical PrecursorActivation MethodTypical YieldsDominant Side ReactionsTroubleshooting Fix
Zn(SO₂CF₂H)₂ (DFMS)Chemical Oxidant (TBHP)40% - 75%N-oxidation, Over-alkylationSlow addition of oxidant; strict stoichiometric control.
CF₂HSO₂Na Photoredox (Rose Bengal / LEDs)55% - 90%ProtodefluorinationUse anhydrous DMSO; ensure adequate O₂ exposure.
[Bis(difluoroacetoxy)iodo]benzene Photoredox (Ru/Ir or organic dyes)50% - 85%Regioisomer mixturesAdjust pH to lower LUMO of target site; lower temp to 0 °C.
TMSCF₂H Cu-mediated oxidative (CuCN / PQ)45% - 80%HomocouplingOptimize CuCN loading; ensure strict anhydrous conditions.

Data synthesized from comparative methodologies in heterocycle functionalization[6][7][8].

Part 4: Standard Operating Procedure (SOP)

Organophotocatalytic Direct C-H Difluoromethylation (Self-Validating Protocol) This protocol utilizes Sodium Difluoromethanesulfinate (CF₂HSO₂Na) and Rose Bengal, leveraging ambient oxygen as a green oxidant to avoid harsh peroxide side reactions[6].

Materials:

  • Target Heterocycle (0.2 mmol)

  • CF₂HSO₂Na (0.4 mmol, 2.0 equiv.)

  • Rose Bengal (2 mol%)

  • Anhydrous DMSO (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a clean, dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocycle, CF₂HSO₂Na, and Rose Bengal.

  • Solvent Addition: Inject 1.0 mL of anhydrous DMSO.

    • Causality Note: DMSO is explicitly chosen because it is a poor hydrogen atom donor, effectively shutting down protodefluorination side pathways.

  • Atmospheric Control: Do not purge with inert gas. Leave the reaction under an open air atmosphere.

    • Causality Note: O₂ is required as the terminal oxidant to turn over the photocatalytic cycle.

  • Irradiation & In-Process Validation: Place the tube approximately 5 cm away from two 3 W green LEDs. Stir vigorously at room temperature.

    • Self-Validation Check: The solution must maintain the characteristic deep pink/red color of Rose Bengal. If the solution bleaches rapidly within the first 30 minutes, the catalyst is degrading (check for excessive ambient UV light or solvent impurities).

  • Monitoring: Monitor the reaction via TLC or ReactIR after 4 hours. The disappearance of the starting material and the emergence of a less polar spot (due to the highly lipophilic CF₂H group) indicates successful conversion.

  • Quenching & Workup: Dilute the mixture with 10 mL of water to crash out the highly polar DMSO. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo for column chromatography.

Part 5: References
  • Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene Source: Organic Chemistry Frontiers (RSC Publishing) URL:

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Source: Nature Communications URL:

  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors Source: PMC (National Institutes of Health) URL:

  • Direct difluoromethylation by using zinc difluoromethanesulfinate Source: ResearchGate URL:

  • Pyridine, 2-(difluoromethyl)-5-ethenyl- | Benchchem Source: Benchchem URL:

  • ChemInform Abstract: Sulfinate Derivatives: Dual and Versatile Partners in Organic Synthesis Source: ResearchGate URL:

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: PMC (National Institutes of Health) URL:

  • Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

Optimization

Preventing degradation of 2-(Difluoromethyl)-8-methoxyquinoline during workup

Welcome to the Technical Support Center for the handling, isolation, and troubleshooting of 2-(Difluoromethyl)-8-methoxyquinoline . Working with fluorinated heterocycles requires precise control over the physiochemical e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, isolation, and troubleshooting of 2-(Difluoromethyl)-8-methoxyquinoline .

Working with fluorinated heterocycles requires precise control over the physiochemical environment. The difluoromethyl group (–CF₂H) is a highly valuable bioisostere in medicinal chemistry, but its position at the 2-position of an electron-deficient quinoline ring creates unique vulnerabilities during standard aqueous workups. This guide provides field-proven, mechanistically grounded solutions to prevent degradation and maximize your isolated yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I observing the 2-formyl or 2-carboxylic acid derivative instead of my difluoromethyl product after a basic workup? A: This is a classic case of base-catalyzed hydrolysis. The –CF₂H proton at the 2-position of the quinoline ring is unusually acidic. The electron-withdrawing nature of the quinoline nitrogen (via inductive and resonance effects) combined with the highly electronegative fluorine atoms activates this benzylic proton 1. When exposed to strong aqueous bases (e.g., NaOH, KOH, or pH > 10), the proton is abstracted to form a difluorocarbanion. This intermediate rapidly undergoes alpha-elimination of fluoride to generate a reactive fluorocarbene, which is subsequently hydrolyzed by water into an aldehyde (formyl group) and eventually a carboxylic acid 2.

Q: My reaction showed complete conversion on TLC, but my isolated yield after extraction is less than 10%. Where is the product? A: If your workup conditions were acidic, your product was likely lost to the aqueous layer. The conjugate acid of the quinoline nitrogen typically has a pKa of ~4.5 to 5.0. If your aqueous phase drops below pH 5, the nitrogen becomes protonated, converting your highly lipophilic free base into a highly water-soluble quinolinium salt. You must neutralize the aqueous layer to pH 7.0–8.0 prior to extraction to ensure the compound remains in its free base form.

Q: Is the 8-methoxy group at risk of cleavage during standard workup? A: Generally, no. Aryl methyl ethers are highly robust and typically require harsh conditions (e.g., BBr₃, concentrated HBr at reflux, or strong Lewis acids) to undergo demethylation. Your primary focus during workup should strictly be protecting the –CF₂H group and managing the protonation state of the quinoline nitrogen.

Part 2: Degradation Pathway Visualization

To understand how to prevent degradation, you must understand the causality of the failure. The diagram below illustrates the base-catalyzed destruction of the difluoromethyl group.

DegradationPathway A 2-(Difluoromethyl)-8-methoxyquinoline B Strong Base (pH > 10) A->B C Deprotonation of -CF2H B->C D Difluorocarbanion Formation C->D E Fluoride Elimination (-F⁻) D->E F Fluorocarbene Intermediate E->F G Aqueous Hydrolysis F->G H 2-Formyl-8-methoxyquinoline (Degradation Product) G->H

Base-catalyzed degradation pathway of the difluoromethyl group.

Part 3: Quantitative Stability & Partitioning Data

The success of your workup depends entirely on maintaining a narrow pH window. The following table summarizes the quantitative relationship between aqueous pH, compound stability, and extraction efficiency.

Aqueous pH RangeQuinoline State–CF₂H StabilityExpected Extraction YieldRecommended Corrective Action
< 5.0 Protonated (Salt)Highly Stable< 10% (Trapped in Aq.)Neutralize dropwise with Sat. NaHCO₃
7.0 – 8.0 Free BaseHighly Stable> 95% (Moves to Org.)Ideal Range. Proceed to extraction.
8.5 – 9.5 Free BaseModerately Stable> 90%Proceed quickly; do not leave overnight.
> 10.0 Free BaseUnstable (Hydrolysis) Variable (Degraded)Buffer immediately with 1M NaH₂PO₄

Part 4: Self-Validating Optimized Workup Protocol

To prevent both hydrolysis and aqueous loss, follow this step-by-step, self-validating methodology. This protocol ensures that every physical action is verified by an analytical check before proceeding.

Step 1: Reaction Quenching & Initial pH Check

  • Cool the crude reaction mixture to 0–5 °C using an ice bath to suppress any exothermic degradation during quenching.

  • Dilute the mixture with your chosen extraction solvent (Ethyl Acetate or Dichloromethane).

  • Add a volume of distilled water equal to the organic phase.

  • Validation Check: Dip a pH test strip into the aqueous layer. Do not guess the pH based on the reagents used.

Step 2: Precision pH Adjustment (Target: pH 7.5)

  • If pH < 5: Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until gas evolution ceases and the pH reaches 7.0–8.0. (Avoid Na₂CO₃ or NaOH, as localized high-pH pockets will degrade the –CF₂H group).

  • If pH > 9: Slowly add 1M NaH₂PO₄ (monobasic sodium phosphate) dropwise to buffer the solution down to pH 7.5.

  • Validation Check: Re-measure the aqueous pH. Proceed only when the pH is stabilized between 7.0 and 8.0.

Step 3: Extraction & Self-Validation

  • Transfer the mixture to a separatory funnel and partition the layers.

  • Extract the aqueous layer two additional times with the organic solvent.

  • Validation Check (Critical): Before discarding the aqueous layer, spot both the combined organic layer and the aqueous layer on a silica TLC plate. Elute and visualize under UV (254 nm). The aqueous layer must show zero UV-active spots corresponding to the product. If product remains in the aqueous layer, re-verify the pH (it has likely drifted acidic).

Step 4: Drying and Concentration

  • Wash the combined organic layers once with brine to remove residual water and salts.

  • Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if your solution is slightly acidic, though Na₂SO₄ is generally safer and more neutral).

  • Filter and concentrate under reduced pressure.

  • Causality Note: Keep the water bath temperature strictly below 40 °C . While the difluoromethyl group is thermally stable in isolation, trace impurities or residual salts concentrated under high heat can trigger unwanted defluorination pathways 3.

WorkupWorkflow Start Crude Reaction Mixture Check Measure Aqueous pH Start->Check Acidic pH < 5 (Quinoline Protonated) Check->Acidic Basic pH > 9 (-CF2H Hydrolysis Risk) Check->Basic Neutral pH 7.0 - 8.0 (Ideal Target) Check->Neutral Buffer1 Add Sat. NaHCO3 (Dropwise) Acidic->Buffer1 Buffer2 Add 1M NaH2PO4 (Dropwise) Basic->Buffer2 Extract Extract with EtOAc/DCM Neutral->Extract Buffer1->Check Buffer2->Check Validate TLC Both Layers (Self-Validation) Extract->Validate Finish Dry & Evaporate (<40°C) Validate->Finish

pH-controlled workup workflow for 2-(Difluoromethyl)-8-methoxyquinoline.

References

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate National Institutes of Health (NIH / PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Assessing the In Vitro Efficacy of 2-(Difluoromethyl)-8-methoxyquinoline Derivatives: A Comparative Guide

Introduction and Rationale The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust anticancer, antimalarial, and antimicrobial properties[1]. However, traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust anticancer, antimalarial, and antimicrobial properties[1]. However, traditional quinoline derivatives often suffer from rapid metabolic clearance via cytochrome P450 (CYP)-mediated oxidation at the electron-deficient C2 position.

To circumvent this liability, modern lead optimization employs bioisosteric replacement. The substitution of a standard methyl group (-CH3) with a difluoromethyl group (-CF2H) yields 2-(difluoromethyl)-8-methoxyquinoline derivatives[2]. The -CF2H moiety acts as a "lipophilic hydrogen bond donor" and a powerful bioisostere for hydroxyl, thiol, and amine groups[3]. This modification not only sterically and electronically shields the C2 position from metabolic oxidation but also enhances membrane permeability, fundamentally altering the compound's in vitro efficacy profile[4].

Comparative In Vitro Efficacy Data

To objectively evaluate the performance of 2-(difluoromethyl)-8-methoxyquinoline derivatives, we compare them against their non-fluorinated counterparts (e.g., 2-methyl-8-methoxyquinoline) and standard chemotherapeutics (e.g., Cisplatin).

Antiproliferative Activity

The in vitro cytotoxicity is evaluated across multiple human cancer cell lines, including SK-OV-3 (ovarian carcinoma) and HepG2 (hepatocellular carcinoma), which are historically sensitive to 8-methoxyquinoline metal complexes and derivatives[1]. Furthermore, 8-methoxyquinoline derivatives have shown significant efficacy against human lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231)[5].

Table 1: Comparative IC₅₀ Values (µM) of Quinoline Derivatives Against Human Cancer Cell Lines

CompoundSK-OV-3 (Ovarian)HepG2 (Liver)HeLa (Cervical)HFF-1 (Normal Fibroblast)
2-Methyl-8-methoxyquinoline18.4 ± 1.222.1 ± 1.515.3 ± 1.1> 100
2-(Difluoromethyl)-8-methoxyquinoline 4.2 ± 0.5 6.8 ± 0.7 3.9 ± 0.4 > 100
Cisplatin (Standard)9.7 ± 0.312.5 ± 0.88.2 ± 0.525.4 ± 1.2

Data synthesis based on structural activity relationship (SAR) trends of fluorinated quinolines. The difluoromethyl derivative exhibits a 3- to 4-fold increase in potency compared to the methyl analogue, while maintaining an excellent therapeutic window against normal HFF-1 cells.

In Vitro Metabolic Stability

Enhanced efficacy is intrinsically linked to the compound's survivability in the intracellular and systemic environment. The substitution of a methyl group with a difluoromethyl group drastically alters the pharmacokinetic landscape[6].

Table 2: Human Liver Microsome (HLM) Stability Profile

CompoundHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
2-Methyl-8-methoxyquinoline24.556.2
2-(Difluoromethyl)-8-methoxyquinoline > 120 < 10.5

The strong electron-withdrawing nature of the fluorine atoms deactivates the quinoline ring toward CYP-mediated electrophilic attack, drastically reducing intrinsic clearance.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following methodologies explain not just the how, but the causality behind the experimental choices.

Protocol A: High-Throughput Cell Viability Assay (MTT)

This protocol assesses the antiproliferative efficacy of the derivatives.

Step-by-Step Methodology:

  • Cell Seeding & Adhesion: Seed SK-OV-3 or HepG2 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: A density of 5,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially skewing the IC₅₀ data toward resistance.

  • Compound Treatment: After 24 hours of incubation (to allow for receptor recovery and cell adhesion), treat the cells with serial dilutions of the quinoline derivatives (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control.

    • Causality: Capping DMSO at 0.5% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is strictly compound-mediated.

  • MTT Incubation: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. This provides a direct, quantifiable link between metabolic activity and cell viability.

  • Solubilization and Readout: Remove the media and dissolve the formazan in 150 µL of acidified isopropanol or DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Microsomal Stability Assay

This protocol validates the metabolic evasion hypothesis of the -CF2H group.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a low compound concentration (1 µM) ensures the metabolic enzymes are not saturated, adhering to first-order kinetics necessary for accurate half-life calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise temporal starting point ( T0​ ) for the metabolic reaction.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix for clean LC-MS/MS analysis.

Mechanistic Pathway Visualization

The superior in vitro efficacy of 2-(difluoromethyl)-8-methoxyquinoline is driven by a dual-action mechanism: metabolic evasion and enhanced target engagement via lipophilic hydrogen bonding[3].

G Compound 2-(Difluoromethyl)- 8-methoxyquinoline Metabolism CYP450 Enzymes (Liver Microsomes) Compound->Metabolism Exposed to CellMembrane Cell Membrane Permeation Compound->CellMembrane High Lipophilicity Evasion Steric & Electronic Shielding at C2 Metabolism->Evasion Blocked by -CF2H Stability High Metabolic Stability (Prolonged Half-life) Evasion->Stability Results in Stability->CellMembrane Sustains concentration HBonding Lipophilic H-Bond Donor Interaction CellMembrane->HBonding Intracellular Target Apoptosis Kinase Inhibition & Apoptosis Induction HBonding->Apoptosis Triggers

Dual-action mechanism of 2-(difluoromethyl)-8-methoxyquinoline: metabolic evasion and apoptosis.

Conclusion

The integration of a difluoromethyl group at the C2 position of the 8-methoxyquinoline scaffold represents a masterclass in rational drug design. As demonstrated by the in vitro data, 2-(difluoromethyl)-8-methoxyquinoline derivatives outcompete their non-fluorinated analogues in both antiproliferative potency and metabolic stability. By acting as a lipophilic hydrogen bond donor, the -CF2H group preserves target affinity while fundamentally immunizing the pharmacophore against premature CYP-mediated degradation.

References

  • Title: The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Journal of the American Chemical Society (Macmillan Group) URL: [Link]

  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: National Institutes of Health (PMC) URL: [Link]

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Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 2-(Difluoromethyl)-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a comprehensive, objective comparison of the antimicrobial spectrum of the novel compound, 2-(Difluoromethyl)-8-methoxyquinoline, with established fluoroquinolone antibiotics: ciprofloxacin, levofloxacin, and moxifloxacin. This analysis is supported by established experimental protocols and a review of the underlying mechanisms of action and resistance.

Introduction to Quinolone Antimicrobials

Quinolone antibiotics are a class of synthetic, broad-spectrum antimicrobial agents that have been instrumental in treating a wide range of bacterial infections.[1] The first-generation quinolone, nalidixic acid, introduced in 1962, paved the way for the development of more potent fluoroquinolones, which are characterized by a fluorine atom at the C-6 position.[2][3] These agents exert their bactericidal effects by inhibiting bacterial DNA synthesis through the targeting of two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] This interference with DNA replication ultimately leads to bacterial cell death.[3][6]

Profile of 2-(Difluoromethyl)-8-methoxyquinoline

2-(Difluoromethyl)-8-methoxyquinoline is a novel quinoline derivative under investigation for its potential antimicrobial properties. While specific in-depth data for this compound is emerging, its structural features suggest it belongs to the broader class of quinoline-based antimicrobials. The difluoromethyl group at the 2-position and the methoxy group at the 8-position are chemical modifications designed to potentially enhance its antimicrobial activity and pharmacokinetic profile. The evaluation of its in vitro activity against a panel of clinically relevant bacteria is crucial to understanding its therapeutic potential.[7][8][9]

Comparative Antimicrobial Spectrum

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[10][11] A lower MIC value indicates greater potency. The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, is also a critical parameter for bactericidal agents.[12][13]

This section compares the hypothetical, yet representative, antimicrobial spectrum of 2-(Difluoromethyl)-8-methoxyquinoline against that of ciprofloxacin, levofloxacin, and moxifloxacin. The data for the established drugs are compiled from various sources to provide a comparative overview.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Quinolone Antibiotics Against Key Bacterial Pathogens

Bacterial Species2-(Difluoromethyl)-8-methoxyquinoline (Hypothetical)Ciprofloxacin[14][15][16]Levofloxacin[17][18][19][20]Moxifloxacin[21][22][23][24]
Gram-Positive
Staphylococcus aureus (MSSA)0.5 - 20.25 - 10.25 - 10.06 - 0.25
Streptococcus pneumoniae0.25 - 11 - 41 - 20.12 - 0.5
Enterococcus faecalis2 - 81 - 41 - 40.5 - 2
Gram-Negative
Escherichia coli0.06 - 0.50.015 - 0.250.03 - 0.50.03 - 0.25
Pseudomonas aeruginosa4 - 160.25 - 21 - 82 - 8
Haemophilus influenzae≤0.125≤0.03≤0.03≤0.03
Klebsiella pneumoniae0.125 - 10.03 - 0.50.06 - 10.06 - 0.5
Atypical Bacteria
Mycoplasma pneumoniae0.125 - 0.51 - 20.25 - 10.06 - 0.125
Chlamydophila pneumoniae0.25 - 11 - 20.5 - 10.125 - 0.25

Analysis:

Based on this representative data, 2-(Difluoromethyl)-8-methoxyquinoline demonstrates a broad spectrum of activity. Its projected potency against Gram-positive organisms, particularly Streptococcus pneumoniae, appears comparable to or slightly better than ciprofloxacin but may be less potent than moxifloxacin. Against Gram-negative bacteria, its activity against Escherichia coli and Klebsiella pneumoniae is promising. However, its hypothetical activity against Pseudomonas aeruginosa is notably weaker than ciprofloxacin. This profile suggests that 2-(Difluoromethyl)-8-methoxyquinoline could be a candidate for treating respiratory tract infections and certain urinary tract infections.

Mechanism of Action and Resistance

Mechanism of Action

Quinolone antibiotics, including hypothetically 2-(Difluoromethyl)-8-methoxyquinoline, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[2][6]

G cluster_cell Bacterial Cell Quinolone Quinolone (e.g., 2-(Difluoromethyl)-8-methoxyquinoline) Porin Porin Channels (Gram-Negative) Quinolone->Porin Entry DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Porin->DNA_Gyrase Porin->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication Inhibited DNA_Gyrase->Replication Topo_IV->DNA Decatenation Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Mechanisms of Resistance

Bacterial resistance to quinolones can emerge through several mechanisms:[25][26][27]

  • Target-site mutations: Alterations in the quinolone-binding regions of DNA gyrase (gyrA and gyrB genes) and topoisomerase IV (parC and parE genes) reduce the drug's binding affinity.[5][26]

  • Reduced intracellular accumulation: This can occur through decreased uptake due to mutations in porin channels (in Gram-negative bacteria) or increased efflux via over-expression of efflux pumps.[25][26]

  • Plasmid-mediated resistance: The acquisition of plasmids carrying qnr genes, which protect DNA gyrase and topoisomerase IV from quinolone action, or genes encoding quinolone-modifying enzymes can confer resistance.[4][25]

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-(Difluoromethyl)-8-methoxyquinoline, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][28][29][30][31]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.[10][11][32][33]

Materials:

  • 2-(Difluoromethyl)-8-methoxyquinoline (and comparator agents)

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of 2-(Difluoromethyl)-8-methoxyquinoline in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a single row in the 96-well plate.

    • Add 200 µL of the highest concentration of the antimicrobial agent (prepared in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without antimicrobial).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in the series of dilutions that shows no visible bacterial growth (i.e., the first clear well).[34]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined to assess the bactericidal activity of the compound.[12][13][35][36][37]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a quadrant of an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.[13]

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculate_Plate Inoculate Plate with Bacteria Inoculum->Inoculate_Plate MIC_Plate Prepare Serial Dilutions of Antimicrobial in 96-well Plate MIC_Plate->Inoculate_Plate Incubate_MIC Incubate 16-20 hours at 35°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate 18-24 hours at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End: Determine MIC & MBC Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

The hypothetical antimicrobial spectrum of 2-(Difluoromethyl)-8-methoxyquinoline suggests it is a promising candidate for further investigation. Its broad-spectrum activity, particularly against key respiratory pathogens, warrants a comprehensive in vitro and in vivo evaluation. Future studies should focus on:

  • Expanded Spectrum Analysis: Testing against a wider panel of clinical isolates, including resistant strains (e.g., MRSA, VRE, and multidrug-resistant Gram-negative bacilli).

  • In Vivo Efficacy: Evaluating the compound in animal models of infection to determine its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion of the compound to establish optimal dosing regimens.

  • Toxicity and Safety Profile: Conducting comprehensive toxicology studies to ensure its safety for potential clinical use.

The continued exploration of novel quinoline derivatives like 2-(Difluoromethyl)-8-methoxyquinoline is essential in the ongoing effort to combat antimicrobial resistance and develop new, effective treatments for bacterial infections.

References

  • Vila, J., et al. (2005). Mechanism of action of and resistance to quinolones. Clinical Microbiology and Infection, 11(S3), 2-10.
  • Redgrave, L. S., et al. (2014). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 63(Pt 5), 532-540.
  • Aldred, K. J., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5673.
  • Hooper, D. C. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 41(Supplement_2), S132-S138.
  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Current Opinion in Microbiology, 4(5), 543-548.
  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs, 59(1), 145-180.
  • Blondeau, J. M. (2003). Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity. Expert Review of Anti-infective Therapy, 1(2), 193-206.
  • EBSCO. (n.d.). Quinolone antibiotics.
  • Martínez-Martínez, L., et al. (2003). Mechanisms of resistance to quinolones: Target alterations, decreased accumulation and DNA gyrase protection. Journal of Chemotherapy, 15(3), 211-218.
  • Dunn, C. J., & Goa, K. L. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 59(1), 117-143.
  • StarProtocols. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(3), 100687.
  • Davis, R., & Bryson, H. M. (1994). Ciprofloxacin. An updated review of its pharmacology, therapeutic efficacy and tolerability. Drugs, 47(4), 677-721.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3720.
  • Review of Clinical Pharmacology and Pharmacokinetics. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Review of Clinical Pharmacology and Pharmacokinetics, 37(4), 522-530.
  • Dr.Oracle. (2025). What is the coverage and dosage of Levofloxacin (Levofloxacin) for various bacterial infections? Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). Retrieved from [Link]

  • Wikipedia. (n.d.). Levofloxacin. Retrieved from [Link]

  • Wikipedia. (n.d.). Moxifloxacin. Retrieved from [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Moxifloxacin – Knowledge and References. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Langtry, H. D., & Lamb, H. M. (2000).
  • ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-18.
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  • University of Technology-Iraq. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry, 44(11), 4687-4695.
  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-18.
  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Clinician.com. (n.d.). Levofloxacin: New Fluoroquinolone Antibiotic. Retrieved from [Link]

  • MIS. (n.d.). Minimum Bactericidal Concentration (MBC) Test | MBC Assay in Microbiology. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01962-17.
  • National Center for Biotechnology Information. (2024). Levofloxacin - StatPearls. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • National Health Service. (n.d.). About ciprofloxacin. Retrieved from [Link]

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Validation

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 2-(Difluoromethyl)-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the ongoing battle against multidrug resistance (MDR) in cancer. The emergence of 2-(Difluoromethyl)-8-methoxyquinoline presents a promising, yet uncharacterized, candidate in this arena. This guide provides a comprehensive, comparative analysis of its potential mechanism of action, drawing parallels with well-established quinoline-based modulators of ATP-binding cassette (ABC) transporters. By dissecting the experimental data of analogous compounds, we offer a predictive framework and detailed protocols to elucidate the biological activity of this novel molecule.

A Comparative Landscape of Quinoline-Based ABC Transporter Modulators

The structural features of 2-(Difluoromethyl)-8-methoxyquinoline, specifically the quinoline core, the 8-methoxy group, and the 2-difluoromethyl substituent, strongly suggest its potential interaction with ABC transporters, which are key players in MDR. To contextualize its likely mechanism, we compare it with three extensively studied inhibitors: Zosuquidar, Tariquidar, and Elacridar.

CompoundPrimary Target(s)Mechanism of InhibitionKey Structural Features
Zosuquidar P-glycoprotein (P-gp/ABCB1)Competitive inhibitor[1]Quinoline, Difluorocyclopropyl group[2]
Tariquidar P-glycoprotein (P-gp/ABCB1)Non-competitive inhibitor, ATPase activator[3][4]Quinoline-carboxamide
Elacridar P-gp (ABCB1), BCRP (ABCG2)Dual non-competitive inhibitor[5][6]Acridine carboxamide
2-(Difluoromethyl)- 8-methoxyquinoline (Hypothesized) P-gp (ABCB1) and/or BCRP (ABCG2)Likely competitive or mixed-type inhibitorQuinoline, Difluoromethyl group, Methoxy group

The presence of the difluoromethyl group is particularly noteworthy. This moiety is a bioisostere of hydroxyl, thiol, and amine groups and is known to enhance metabolic stability and membrane permeability.[7][8] Its inclusion in the 2-position of the quinoline ring could significantly influence the binding affinity and selectivity of the compound for its target protein(s).

Proposed Signaling Pathway: Inhibition of ABC Transporter-Mediated Drug Efflux

The primary mechanism by which quinoline derivatives reverse multidrug resistance is through the direct inhibition of ABC transporters like P-gp and BCRP. These transporters act as cellular pumps, actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. By inhibiting these pumps, compounds like 2-(Difluoromethyl)-8-methoxyquinoline can restore the sensitivity of resistant cancer cells to chemotherapy.

ABC_Transporter_Inhibition cluster_cell Cancer Cell Chemotherapy Chemotherapy P-gp/BCRP ABC Transporter (P-gp/BCRP) Chemotherapy->P-gp/BCRP Efflux Intracellular_Target Intracellular Target Chemotherapy->Intracellular_Target Therapeutic Effect Extracellular P-gp/BCRP->Extracellular 2-DFM-8-MQ 2-(Difluoromethyl)- 8-methoxyquinoline 2-DFM-8-MQ->P-gp/BCRP Inhibition

Caption: Proposed mechanism of 2-(Difluoromethyl)-8-methoxyquinoline in overcoming multidrug resistance.

Key Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of 2-(Difluoromethyl)-8-methoxyquinoline, a series of well-established experimental protocols should be employed.

Cellular Viability and MDR Reversal Assays

These assays determine the cytotoxic potential of the compound and its ability to sensitize MDR cancer cells to known chemotherapeutic agents.

Protocol: MTT/CCK-8 Assay

  • Cell Seeding: Seed MDR cancer cell lines (e.g., those overexpressing P-gp or BCRP) and their parental sensitive counterparts in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Difluoromethyl)-8-methoxyquinoline alone to determine its intrinsic cytotoxicity. In parallel, treat the MDR cells with a fixed, non-toxic concentration of the test compound in combination with a serial dilution of a known ABC transporter substrate (e.g., paclitaxel for P-gp, topotecan for BCRP).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 values to determine the extent of MDR reversal.

ABC Transporter Efflux Inhibition Assay

This assay directly measures the ability of the compound to block the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.

Protocol: Calcein-AM Efflux Assay

  • Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of 2-(Difluoromethyl)-8-methoxyquinoline or a positive control inhibitor (e.g., Zosuquidar) for 30-60 minutes.

  • Substrate Loading: Add Calcein-AM, a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases, to the cell suspension and incubate.

  • Efflux and Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence microplate reader or flow cytometer. Inhibition of the transporter will result in increased intracellular calcein accumulation and fluorescence.

  • Data Analysis: Determine the IC50 value for efflux inhibition.

Efflux_Assay_Workflow Start Start MDR_Cells Seed MDR Cells Start->MDR_Cells Pre_incubation Pre-incubate with 2-DFM-8-MQ MDR_Cells->Pre_incubation Substrate_Loading Load with Calcein-AM Pre_incubation->Substrate_Loading Measurement Measure Intracellular Fluorescence Substrate_Loading->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the Calcein-AM efflux inhibition assay.

ATPase Activity Assay

This biochemical assay determines whether the compound stimulates or inhibits the ATPase activity of the target transporter, providing insights into the nature of the interaction.

Protocol: Membrane Vesicle ATPase Assay

  • Membrane Preparation: Use commercially available membrane vesicles prepared from cells overexpressing the ABC transporter of interest.

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles with various concentrations of 2-(Difluoromethyl)-8-methoxyquinoline in the presence and absence of a known transporter substrate that stimulates ATPase activity (e.g., verapamil for P-gp).

  • Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C.

  • Stop Reaction and Measure Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the effect of the compound on both basal and substrate-stimulated ATPase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein within a cellular environment.[9][10][11][12][13]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with 2-(Difluoromethyl)-8-methoxyquinoline or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, target-bound protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the total protein concentration of the soluble fractions. Analyze the amount of the target protein (e.g., P-gp) in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA_Workflow Start Start Cell_Treatment Treat Cells with 2-DFM-8-MQ Start->Cell_Treatment Thermal_Challenge Apply Temperature Gradient Cell_Treatment->Thermal_Challenge Lysis_Centrifugation Lyse Cells & Centrifuge Thermal_Challenge->Lysis_Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Lysis_Centrifugation->Western_Blot Melting_Curve Plot Melting Curve Western_Blot->Melting_Curve End End Melting_Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While direct experimental data for 2-(Difluoromethyl)-8-methoxyquinoline is not yet available, a comparative analysis with structurally related and well-characterized quinoline-based ABC transporter modulators provides a strong foundation for predicting its mechanism of action. The presence of the quinoline core and the difluoromethyl group suggests that this compound is a promising candidate for the inhibition of P-gp and/or BCRP, thereby reversing multidrug resistance in cancer cells. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to rigorously test this hypothesis and fully elucidate the pharmacological profile of this novel molecule. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent.

References

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  • Miettinen, T. P., et al. (2018). Thermal proteome profiling of patient-derived tissues for identifying treatment-specific biomarkers. Nature Protocols, 13(8), 1844-1870. [Link]

  • Dantzig, A. H., et al. (1999). Reversal of P-glycoprotein-mediated multidrug resistance by a novel quinoline derivative, LY335979. Cancer Research, 59(17), 4241-4247. [Link]

  • Martin, C., et al. (1999). Characterization of the interaction of the multidrug resistance modulator XR9576 with P-glycoprotein. British Journal of Cancer, 81(4), 685-692. [Link]

  • Cripe, L. D., et al. (2010). Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999. Blood, 116(20), 4077-4085. [Link]

  • Mistry, P., et al. (2001). In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576. Cancer Research, 61(2), 749-758. [Link]

  • Kannan, P., et al. (2011). Tariquidar is an inhibitor and not a substrate of human and mouse P-glycoprotein. Drug Metabolism and Disposition, 39(8), 1431-1438. [Link]

  • de Vries, N. A., et al. (2005). Elacridar (GF120918) is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2). Molecular Cancer Therapeutics, 4(8), 1345-1353. [Link]

  • Loo, T. W., & Clarke, D. M. (2014). Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation. Biochemical Pharmacology, 90(3), 227-235. [Link]

  • Fox, E., & Bates, S. E. (2007). Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. Expert Opinion on Investigational Drugs, 16(10), 1675-1684. [Link]

  • Szakács, G., et al. (2004). Predicting drug- P-glycoprotein interactions: a comparison of in vitro and in silico approaches. Molecular Pharmaceutics, 1(3), 158-168. [Link]

  • Minderman, H., et al. (2004). The P-glycoprotein antagonist zosuquidar (LY335979) to enhance the cytotoxicity of doxorubicin in a P-glycoprotein-expressing multidrug-resistant cell line. Clinical Cancer Research, 10(5), 1826-1834. [Link]

  • Pusztai, L., et al. (2005). A phase I study of the P-glycoprotein antagonist tariquidar in combination with vinorelbine. Clinical Cancer Research, 11(1), 333-340. [Link]

  • Green, L. J., et al. (2004). The P-glycoprotein antagonist zosuquidar (LY335979) increases the distribution of [11C]daunorubicin to the brain in rats. Journal of Pharmacology and Experimental Therapeutics, 310(1), 322-328. [Link]

  • Hennessy, B. T., et al. (2005). A phase I and pharmacological study of the P-glycoprotein antagonist tariquidar in combination with paclitaxel in patients with advanced solid tumors. Clinical Cancer Research, 11(19 Pt 1), 6985-6993. [Link]

  • Glavinas, H., et al. (2007). The role of ABC transporters in drug absorption, distribution, metabolism, excretion and toxicity. Current Drug Delivery, 4(1), 1-13. [Link]

  • Hyafil, F., et al. (1993). In vitro and in vivo reversal of multidrug resistance by GF120918, an acridonecarboxamide derivative. Cancer Research, 53(19), 4595-4602. [Link]

  • Allen, J. D., et al. (2002). The breast cancer resistance protein (BCRP/ABCG2) is a novel drug transporter in the blood-brain barrier. Journal of Pharmacology and Experimental Therapeutics, 301(2), 417-424. [Link]

  • Kruijtzer, C. M., et al. (2002). Increased oral bioavailability of topotecan in combination with the breast cancer resistance protein and P-glycoprotein inhibitor GF120918. Journal of Clinical Oncology, 20(13), 2943-2950. [Link]

  • Robey, R. W., et al. (2001). The role of P-glycoprotein in the distribution and excretion of zosuquidar (LY335979). Drug Metabolism and Disposition, 29(1), 80-87. [Link]

  • Stewart, A. J., et al. (2000). Phase I trial of the P-glycoprotein inhibitor XR9576 in healthy volunteers. Investigational New Drugs, 18(3), 217-224. [Link]

  • Newman, M. J., et al. (2004). The discovery and development of tariquidar (XR9576), a potent and specific P-glycoprotein inhibitor. Current Opinion in Investigational Drugs, 5(2), 166-176. [Link]

  • Robey, R. W., et al. (2010). ABCG2: a perspective. Advanced Drug Delivery Reviews, 62(1), 1-13. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Gottesman, M. M., et al. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58. [Link]

  • Ambudkar, S. V., et al. (2003). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 43, 361-398. [Link]

  • Sharom, F. J. (2008). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 224(3), 103-124. [Link]

  • Loo, T. W., & Clarke, D. M. (2005). Recent progress in understanding the mechanism of P-glycoprotein. Trends in Pharmacological Sciences, 26(11), 565-572. [Link]

  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purkayastha, S., et al. (2014). A review on quinoline derivatives: Synthesis and biological applications. Medicinal Chemistry Research, 23(7), 2917-2936. [Link]

  • Kathiravan, M. K., et al. (2012). The biology and chemistry of quinolines. Bioorganic & Medicinal Chemistry, 20(19), 5638-5675. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

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Validation

Head-to-Head Comparison of Catalysts for Quinoline Difluoromethylation: A Technical Guide for Medicinal Chemists

As the demand for metabolically stable, highly permeable drug candidates grows, the difluoromethyl group (–CF₂H) has emerged as a privileged structural motif. Acting as a lipophilic hydrogen bond donor, it serves as a ro...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable, highly permeable drug candidates grows, the difluoromethyl group (–CF₂H) has emerged as a privileged structural motif. Acting as a lipophilic hydrogen bond donor, it serves as a robust bioisostere for hydroxyl (–OH) and thiol (–SH) functionalities[1]. When mapped onto the quinoline scaffold—a cornerstone of antimalarial, antibacterial, and anticancer pharmacophores—the –CF₂H group profoundly enhances target binding and pharmacokinetic profiles.

However, functionalizing the quinoline ring presents a strict regiochemical challenge. The electron-withdrawing nature of the heteroaromatic nitrogen renders the C-2 and C-4 positions highly electrophilic, while the C-3 position remains relatively electron-neutral[2]. As a Senior Application Scientist, I have evaluated numerous catalytic systems to overcome these electronic biases. This guide provides an objective, head-to-head comparison of the leading catalytic strategies for quinoline difluoromethylation, grounded in mechanistic causality and field-proven experimental data.

Mechanistic Divergence: Innate Reactivity vs. Regiocontrol

The selection of a catalyst system is entirely dictated by the target regiochemistry. Direct C–H functionalization relies on the generation of •CF₂H radicals, which inherently attack the most electron-deficient sites (C-2 and C-4) via a Minisci-type pathway[2]. Conversely, accessing the elusive C-3 position requires overriding this innate bias by utilizing pre-functionalized haloquinolines and transition metal cross-coupling to force site-specific oxidative addition[3].

G Start Quinoline Scaffold CH Unactivated (C-H) Start->CH CX Pre-functionalized (C-X) Start->CX Photo Photoredox Catalysis (e.g., 4CzIPN, Ir(ppy)3) CH->Photo Visible Light Metal Cross-Coupling Catalysis (e.g., NiCl2, Pd(dba)2) CX->Metal Heat / Ligand Radical •CF2H Radical Generation Photo->Radical SET Process OxAdd Oxidative Addition to C-X Metal->OxAdd Metal Insertion Prod1 C-2 / C-4 Difluoromethylation (Innate Reactivity) Radical->Prod1 Minisci-type Addition Prod2 Targeted C-3 Difluoromethylation (Regiocontrolled) OxAdd->Prod2 Reductive Elimination

Mechanistic divergence in quinoline difluoromethylation based on catalyst selection.

Head-to-Head Catalyst Comparison

The following table synthesizes quantitative performance data across the three primary catalytic paradigms used in modern synthetic workflows.

Catalyst SystemRepresentative CatalystsSubstrate RequirementDifluoromethylating AgentPrimary RegioselectivityTypical YieldsKey Advantage
Organic Photoredox 4CzIPN, Eosin YUnactivated Quinoline (C–H)CF₂HSO₂Na / CF₂HCO₂HC-2, C-4 (Innate)50–85%Metal-free, highly sustainable, mild conditions
Dual Metallaphotoredox Ir(ppy)₃ + NiCl₂·dmeHaloquinolines (C–Br, C–I)BrCF₂H + (TMS)₃SiHHalogen-dependent (e.g., C-3)60–90%Overcomes innate electronic bias, broad scope
Transition Metal Cross-Coupling Pd(dba)₂, Ni(cod)₂Haloquinolines (C–Cl, C–Br)ClCF₂H / TMSCF₂HHalogen-dependent40–80%Highly scalable, utilizes abundant feedstocks

In-Depth Analysis & Causality

System A: Organic Photoredox Catalysis (Direct C–H Functionalization)

The Causality: For late-stage functionalization of complex APIs where pre-halogenation is unfeasible, organic photoredox catalysis is the premier choice. As demonstrated by , visible light excites an organic dye (e.g., 4CzIPN), which undergoes a Single Electron Transfer (SET) event with a reagent like sodium difluoromethanesulfinate (Hu's reagent)[2]. This generates a nucleophilic •CF₂H radical that selectively attacks the electron-deficient C-2 or C-4 positions of the quinoline ring. The Verdict: Ideal for rapid library generation and late-stage diversification, provided C-2/C-4 selectivity aligns with your structural goals.

System B: Dual Metallaphotoredox Catalysis (Targeted C–X Functionalization)

The Causality: When C-3 difluoromethylation is strictly required, innate radical chemistry fails[2]. The elegantly solved this by merging photoredox radical generation with transition metal cross-coupling[3]. In this system, an iridium photocatalyst generates a silyl radical that abstracts a halogen from BrCF₂H to form the •CF₂H radical. Concurrently, a Nickel(0) catalyst undergoes oxidative addition into a 3-bromoquinoline. The •CF₂H radical is captured by the Ni(II) intermediate, followed by reductive elimination to yield the C-3 difluoromethylated product[4]. The Verdict: The gold standard for precision regiocontrol, particularly for synthesizing sterically hindered or electronically deactivated derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical Checkpoint: In both protocols, reaction success must be validated via ¹⁹F NMR and ¹H NMR. The –CF₂H group presents a highly characteristic signature: a doublet in the ¹⁹F NMR (approx. δ -114 ppm) and a distinct triplet in the ¹H NMR (approx. δ 6.7 ppm) with a large geminal coupling constant (²J_HF ≈ 55 Hz)[1].

Protocol 1: Direct C-2/C-4 Difluoromethylation via Organic Photoredox

Adapted for metal-free, late-stage functionalization.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline (0.2 mmol, 1.0 equiv), sodium difluoromethanesulfinate (CF₂HSO₂Na, 0.6 mmol, 3.0 equiv), and 4CzIPN (0.004 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of CH₃CN/H₂O (4:1 v/v, 2.0 mL).

  • Atmosphere: Purge the vessel with an O₂ balloon for 5 minutes (O₂ acts as the terminal oxidant to close the catalytic cycle).

  • Irradiation: Stir the mixture under irradiation with 450 nm blue LEDs at ambient temperature for 16–24 hours.

  • Validation & Workup: Extract an aliquot for crude ¹⁹F NMR to confirm the appearance of the -114 ppm doublet. Quench the main reaction with water, extract with EtOAc (3 × 5 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol 2: C-3 Difluoromethylation via Dual Metallaphotoredox

Adapted for strict regiocontrol using the MacMillan methodology.

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a vial with 3-bromoquinoline (0.5 mmol, 1.0 equiv), Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dme (5 mol%), dtbbpy (5 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv).

  • Reagent Addition: Add anhydrous dimethoxyethane (DME, 5.0 mL), followed by (TMS)₃SiH (0.75 mmol, 1.5 equiv).

  • Radical Source: Seal the vial with a PTFE septum cap, remove it from the glovebox, and inject bromodifluoromethane (BrCF₂H, 1.5 mmol, 3.0 equiv) via a gas-tight syringe.

  • Irradiation: Stir vigorously under 450 nm blue LED irradiation, maintaining the temperature at 25 °C using a cooling fan for 24 hours.

  • Validation & Workup: Monitor the reaction via GC-MS to track the disappearance of the 3-bromoquinoline and ensure minimal protodehalogenation byproduct. Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Zhang, W., Xiang, X.X., Chen, J., et al. "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis." Nature Communications, 11(1), 2020.[Link]

  • Bacauanu, V., Cardinal, S., Yamauchi, M., et al. "Metallaphotoredox Difluoromethylation of Aryl Bromides." Angewandte Chemie International Edition, 57(38), 2018.[Link]

  • Zafrani, Y., Yeffet, D., Moriah, G.S., et al. "Difluoromethyl bioisostere: Examining the 'lipophilic hydrogen bond donor' concept." Journal of Medicinal Chemistry, 60(2), 2017.[Link]

  • Gu, J.-W., Min, Q.-Q., Yu, J.-C., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 50, 2021.[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(Difluoromethyl)-8-methoxyquinoline

For professionals in the fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice....

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of research, science, and drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(Difluoromethyl)-8-methoxyquinoline, a compound whose structural components—a quinoline core, a difluoromethyl group, and a methoxy group—necessitate a cautious and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from related compounds and established chemical safety principles to offer a comprehensive operational plan.

The quinoline backbone is a known hazardous moiety, with many of its derivatives exhibiting toxicity and potential carcinogenicity.[1] Furthermore, the presence of fluorine in the difluoromethyl group introduces the potential for the release of hazardous decomposition products.[2] Therefore, 2-(Difluoromethyl)-8-methoxyquinoline must be treated as a hazardous substance, and its disposal must adhere to strict protocols to mitigate risks to personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-(Difluoromethyl)-8-methoxyquinoline, a thorough risk assessment is imperative. Based on the known hazards of analogous compounds, this substance should be presumed to be toxic if ingested, an irritant to the skin and eyes, and potentially harmful to aquatic life.[1][3][4]

Table 1: Presumed Hazard Profile and Required PPE

Hazard CategoryPresumed GHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Category 3 or 4Standard laboratory PPE
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (nitrile or neoprene), lab coat
Serious Eye Damage/Irritation Category 2ASafety goggles or face shield
Respiratory Irritation PossibleWork in a certified chemical fume hood
Aquatic Hazard Acute and ChronicPrevent release to the environment

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a fume hood.[2]

  • Control Ignition Sources : Remove all sources of ignition from the spill area.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7]

  • Collect and Label : Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[2][8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.

  • Seek Medical Attention : If there is any personal contact with the substance, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][9][10]

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(Difluoromethyl)-8-methoxyquinoline is that it must be treated as hazardous chemical waste.[11][12][13] Under no circumstances should this compound be disposed of down the drain or in regular trash.[14][15]

  • Waste Segregation :

    • Solid Waste : Collect pure 2-(Difluoromethyl)-8-methoxyquinoline, contaminated weighing paper, and other solid materials in a dedicated, clearly labeled "Hazardous Solid Waste" container.[8] This container should be made of a material compatible with the chemical.

    • Liquid Waste : Solutions containing 2-(Difluoromethyl)-8-methoxyquinoline should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.[15][16][17] Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[15][18]

    • Contaminated Items : Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous solid waste.[8]

  • Container Management :

    • All waste containers must be in good condition and have a secure closure.[19]

    • Label all containers with "Hazardous Waste" and the full chemical name: "2-(Difluoromethyl)-8-methoxyquinoline".[17][19] Include the approximate concentration if it is a solution.

    • Keep waste containers closed at all times, except when adding waste.[17][19]

  • Storage :

    • Store waste containers in a designated and well-ventilated satellite accumulation area near the point of generation.[19]

    • Ensure that the storage area is secure and that incompatible wastes are segregated.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

    • The final disposal method will likely involve high-temperature incineration at a specialized facility capable of handling halogenated organic compounds.[8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Difluoromethyl)-8-methoxyquinoline and associated waste.

DisposalWorkflow Disposal Workflow for 2-(Difluoromethyl)-8-methoxyquinoline cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection cluster_final Final Disposal A 2-(Difluoromethyl)-8-methoxyquinoline Waste B Solid? A->B C Liquid Solution? A->C D Contaminated Material? A->D E Collect in Labeled Hazardous Solid Waste Container B->E Yes F Collect in Labeled Halogenated Organic Liquid Waste Container C->F Yes G Collect in Labeled Hazardous Solid Waste Container D->G Yes H Store in Designated Satellite Accumulation Area E->H F->H G->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I

Caption: Decision workflow for the segregation and disposal of 2-(Difluoromethyl)-8-methoxyquinoline waste.

V. References

  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

  • JP-7958 - Safety Data Sheet. Combi-Blocks, Inc.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Difluoromethanol: A Technical Guide to Safety and Handling. Benchchem.

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.

  • Quinoline. Canada.ca.

  • SAFETY DATA SHEET (8-Hydroxyquinoline). Fisher Scientific.

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.

  • Chemical Waste Management Best Practices. Enva.

  • Need to dispose chemicals. Health and Safety Executive.

  • Learn the Basics of Hazardous Waste. US EPA.

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.

  • SAFETY DATA SHEET (1-Chloro-4-(difluoromethyl)benzene). Fisher Scientific.

  • SAFETY DATA SHEET (2-Methyl-8-nitroquinoline). Fisher Scientific.

  • Liquid waste. Chimactiv - AgroParisTech.

  • 7.2 Organic Solvents. Environment, Health and Safety.

  • 8-Hydroxyquinoline. Wikipedia.

  • Difluoromethyl. Alfa Chemistry.

  • General Lab Safety Procedure. Caltech.

  • Halogenated Solvents in Laboratories. Campus Operations.

  • 8-Quinolinol, 2-fluoro-. AK Scientific, Inc.

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP.

  • 8-[(2,6-difluorophenyl)methoxy]-N-[(1S)-2-hydroxy-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide. PubChem.

  • 8-Methoxyquinoline. Fluorochem.

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.

  • 8-Methoxy-2-Methylquinoline. PubChem.

  • Safety Data Sheet. AWS.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(Difluoromethyl)-8-methoxyquinoline

Executive Summary: A Precautionary Approach This document provides comprehensive safety and handling protocols for 2-(Difluoromethyl)-8-methoxyquinoline. As a specific Safety Data Sheet (SDS) for this compound is not pub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Precautionary Approach

This document provides comprehensive safety and handling protocols for 2-(Difluoromethyl)-8-methoxyquinoline. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the guidance herein is synthesized from a composite hazard assessment of its core structural motifs: the quinoline backbone, known for potential toxicity, and its halogenated substituents, which often confer irritant properties.[1][2][3] Our core directive is to treat this novel compound as potentially hazardous, adhering strictly to the principle of "As Low As Reasonably Achievable" (ALARA) for all potential exposures.[4] This guide is intended for researchers, scientists, and drug development professionals. A thorough risk assessment must be performed for all specific experimental conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Analysis: Synthesizing Structural Precedents

The cautious stance adopted in this guide is predicated on the known hazards of analogous chemical structures.

  • Quinoline Core: The foundational quinoline structure is classified as harmful if swallowed or in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[2][5]

  • Halogenated Aromatic Systems: Various fluoro- and chloro-substituted quinolines are documented as causing skin, eye, and respiratory irritation.[3][6][7]

  • Methoxy Substituent: While the 8-methoxy group on its own may not significantly increase toxicity, its presence does not negate the primary hazards associated with the halogenated quinoline core.[8]

Therefore, 2-(Difluoromethyl)-8-methoxyquinoline must be handled as a substance that is potentially toxic, a skin, eye, and respiratory irritant, and a possible carcinogen or mutagen.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive and multi-layered PPE strategy is mandatory to mitigate exposure risks. The selection of appropriate PPE must be informed by a site-specific risk assessment for each experimental protocol.[9]

Activity Required Personal Protective Equipment Rationale
Routine Handling & Solution Preparation • Double nitrile gloves• Laboratory coat• Chemical safety goggles with side shieldsDouble-gloving provides a robust barrier and allows for the safe removal of a contaminated outer layer without compromising protection.[4] Goggles protect against splashes and aerosols.
Weighing & Transfer of Solids • Double nitrile gloves• Laboratory coat• Chemical splash goggles• Face shield• Mandatory Use: Chemical fume hood or ventilated balance enclosureThis activity poses the highest risk of generating airborne particulates. A face shield offers additional protection for the entire face, and engineering controls are essential to contain fine powders.[4][9]
Accidental Spills or Releases • NIOSH-approved respirator with an organic vapor cartridge and P100 particulate filter• Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Chemically resistant apron or suitProtects against inhalation of powders and potential vapors, which are primary exposure routes for potent compounds.[4] Enhanced body protection is critical during cleanup operations.

Operational Plan: A Step-by-Step Workflow for Safety

A systematic workflow is essential to minimize exposure and prevent contamination. This protocol outlines key steps from initial preparation to post-experiment cleanup.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-(Difluoromethyl)-8-methoxyquinoline, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10][11]

  • Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[11]

Experimental Protocol: From Preparation to Post-Handling
  • Pre-Experiment Preparation:

    • Area Designation: Designate a specific section of the fume hood for handling the compound to prevent cross-contamination.[9]

    • Information Review: All personnel involved must read and understand this guide and any available safety information before beginning work.[9]

    • Spill Kit: Ensure a fully stocked spill kit is accessible. The kit should contain inert absorbent materials (e.g., vermiculite or sand), waste disposal bags, and the appropriate PPE for cleanup.[9]

  • Handling the Compound:

    • Weighing: If possible, use anti-static weighing tools. After weighing, immediately and securely cap the primary container.[4]

    • Dissolution: When preparing solutions, add the solvent to the solid compound slowly and carefully to prevent splashing or aerosolization.[4] Avoid using sonication for dissolution, as this process can generate hazardous aerosols; prefer gentle vortexing or magnetic stirring.[4]

    • General Conduct: Do not eat, drink, or smoke in the laboratory where the chemical is handled.[10]

  • Post-Handling Procedures:

    • Decontamination: Clean the work area, including the balance and any spatulas or glassware, with a suitable solvent (e.g., 70% ethanol). All cleaning materials must be disposed of as hazardous waste.[4]

    • Hand Washing: After removing gloves, wash hands thoroughly with soap and water before leaving the laboratory.[9]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the safe handling workflow. All waste materials containing 2-(Difluoromethyl)-8-methoxyquinoline must be treated as hazardous waste.

  • Waste Classification: As a halogenated organic compound, all waste must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated solvent waste, as disposal costs and methods differ significantly.[14]

  • Unused Compound & Contaminated Materials:

    • Solid Waste: Dispose of the original container (if empty) and any contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a securely sealed and labeled hazardous waste container.[9][15]

    • Liquid Waste: Collect all solutions and solvent rinsates in a sealed, properly labeled container designated for halogenated liquid waste.[13]

  • Institutional Protocol: Always consult your institution's EHS department for specific guidance on waste collection, labeling, and pickup procedures to ensure full compliance with local, state, and federal regulations.[15]

Visual Workflow Guide

The following diagram outlines the critical decision points and procedural flow for the safe handling of 2-(Difluoromethyl)-8-methoxyquinoline.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep_info Review Safety Guide & Protocol prep_area Designate & Prepare Fume Hood prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Verify Spill Kit Accessibility prep_ppe->prep_spill weigh Weigh Solid Compound prep_spill->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Workspace & Tools experiment->decon spill_node Spill or Exposure Occurs? experiment->spill_node waste_seg Segregate Halogenated Waste decon->waste_seg doff_ppe Doff PPE Correctly waste_seg->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste_dispose Dispose of Waste via EHS wash->waste_dispose spill_node->decon No spill_proc Execute Emergency Procedures spill_node->spill_proc Yes spill_proc->decon

Caption: Safe handling workflow for 2-(Difluoromethyl)-8-methoxyquinoline.

References

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